Galloylpaeoniflorin
Description
an acylated monoterpene glucoside from paeony root; structure in first source
Properties
Molecular Formula |
C30H32O15 |
|---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3S,5S,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18+,20-,21+,22-,25+,26-,27+,28+,29-,30-/m1/s1 |
InChI Key |
KLFIUQCKSSAFFU-ANNBSXMPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Galloylpaeoniflorin Biosynthesis Pathway in Paeonia lactiflora
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biosynthetic pathway of galloylpaeoniflorin, a significant bioactive compound found in the medicinal plant Paeonia lactiflora (herbaceous peony). It details the enzymatic steps, precursor pathways, and relevant quantitative data, and outlines key experimental protocols for researchers in the field.
Core Biosynthetic Framework
The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the terpenoid pathway, which produces the core paeoniflorin (B1679553) structure, and the shikimate pathway, which generates the galloyl moiety.
-
Paeoniflorin Moiety Synthesis : Paeoniflorin is a monoterpene glucoside, the biosynthesis of which begins with the formation of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These are produced through the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[2][3] IPP and DMAPP are condensed to form the C10 compound geranyl pyrophosphate (GPP), the direct precursor for monoterpenes.[1] A terpene synthase (TPS), specifically a pinene synthase such as PlTPS21, catalyzes the cyclization of GPP to form an α-pinene skeleton.[4][5] Subsequent modifications, including hydroxylation by cytochrome P450 monooxygenases (CYP450s) and glycosylation by UDP-glycosyltransferases (UGTs), lead to the formation of paeoniflorin.[3][5]
-
Galloyl Moiety Synthesis : The galloyl group is derived from gallic acid, a phenolic compound synthesized via the shikimate pathway.[2][6] Key enzymes in this pathway, such as 3-dehydroquinate (B1236863) dehydratase/shikimate dehydrogenase, are involved in producing the precursors for gallic acid.[2]
-
Final Acylation Step : The final step in this compound biosynthesis is the esterification of paeoniflorin with a galloyl group. It is hypothesized that gallic acid is first activated to galloyl-CoA, likely by a CoA ligase. An acyltransferase (AT) then catalyzes the transfer of the galloyl group from galloyl-CoA to a hydroxyl group on the paeoniflorin molecule.[7] While several acyltransferase genes have been identified in P. lactiflora transcriptomes, the specific galloyltransferase responsible for this reaction has yet to be functionally characterized.[3]
Below is a diagram illustrating the convergence of these pathways.
Caption: Overall biosynthesis pathway of this compound.
Key Enzymes and Genes
Several classes of enzymes are crucial for the biosynthesis of this compound. Transcriptome analyses of P. lactiflora have identified numerous candidate genes potentially involved in this pathway.[3][8]
-
Terpene Synthases (TPS) : These enzymes catalyze the formation of the basic monoterpene skeleton. A specific gene, PlPIN, which encodes an α-pinene synthase, has been isolated from P. lactiflora.[4] More recently, PlTPS21 was also characterized as a pinene synthase whose expression pattern aligns with paeoniflorin accumulation, making it a key candidate enzyme.[5]
-
Cytochrome P450s (CYP450s) : This superfamily of enzymes is responsible for the oxidation and hydroxylation of the pinene backbone, which are critical steps in forming the paeoniflorin structure.[3] Eleven CYP450 genes from the CYP71A and CYP71D subfamilies have been identified as potentially involved due to their expression patterns correlating with PlPIN.[3]
-
UDP-Glucosyltransferases (UGTs) : UGTs are responsible for the glycosylation step, attaching a glucose molecule to the modified monoterpene skeleton to form paeoniflorin.[3] Seven candidate UGT genes have been screened from the P. lactiflora transcriptome.[3]
-
Acyltransferases (AT) : This class of enzymes is predicted to catalyze the final galloylation step. While nine potential AT genes have been identified through transcriptome analysis, the specific enzyme that utilizes paeoniflorin as a substrate and galloyl-CoA as a donor has not yet been functionally verified.[3]
-
Shikimate Pathway Enzymes : Genes encoding enzymes like 3-dehydroquinate dehydratase/shikimate dehydrogenase (aroDE) are essential for producing gallic acid, the precursor to the galloyl moiety.[2][6]
Quantitative Data
The concentration of this compound and its precursors varies significantly between different tissues of the Paeonia lactiflora plant. The root is the primary organ for the accumulation of these medicinal compounds.
Table 1: Content of Paeoniflorin and Related Compounds in Paeonia lactiflora
| Compound | Plant Part | Content (mg/g dry weight) | Extraction Method | Reference |
| Paeoniflorin | Root | 73.89 | 70% Ethanol Extraction | [9] |
| Paeoniflorin | Root | 57.87 | Water Extraction | [9] |
| Albiflorin (B1665693) | Root | 1.83 | 70% Ethanol Extraction | [9] |
| Albiflorin | Root | 1.94 | Water Extraction | [9] |
| Benzoic Acid | Root | 0.16 | 70% Ethanol Extraction | [9] |
| Benzoic Acid | Root | 0.29 | Water Extraction | [9] |
| Gallic Acid | Flowers | Detected | Methanol (B129727) Extraction | [10] |
| Methyl Gallate | Flowers | Detected | Methanol Extraction | [10] |
| 1,2,3,4,6-pentagalloyl-beta-D-glucopyranoside | Flowers | Detected | Methanol Extraction | [10] |
Note: Direct quantitative data for this compound across different tissues is sparse in the reviewed literature, though its presence has been confirmed.[7][11][12] Paeoniflorin is the most abundant monoterpene glucoside.[7]
Experimental Protocols
The study of the this compound pathway requires robust methods for metabolite analysis and gene expression profiling.
Protocol: Metabolite Extraction and UPLC-MS/MS Analysis
This protocol is adapted from methodologies used for widely targeted metabolomics in Paeonia lactiflora.[12][13]
-
Sample Preparation :
-
Collect fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.
-
Freeze-dry the samples in a vacuum freeze-dryer.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical mill.
-
-
Metabolite Extraction :
-
Accurately weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.2 mL of 70% methanol solution (pre-cooled at -20°C).
-
Vortex for 30 seconds to mix thoroughly.
-
Place the mixture in an ultrasonic bath at 4°C for 30-60 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm organic filter membrane before analysis.
-
-
UPLC-MS/MS Conditions :
-
Chromatographic System : Vanquish UHPLC system or equivalent.[14][15]
-
Column : Waters ACQUITY UPLC HSS T3 C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).[14][15]
-
Mobile Phase : Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[15]
-
Gradient Example : 5% B to 95% B over 15-20 minutes, hold for 2 minutes, then return to 5% B for re-equilibration.
-
Flow Rate : 0.3-0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 2-5 µL.
-
Mass Spectrometry : Triple quadrupole mass spectrometer (e.g., Q-TRAP 6500).[12]
-
Ionization : Electrospray Ionization (ESI), positive and negative modes.
-
Data Acquisition : Use Multiple Reaction Monitoring (MRM) mode for targeted quantification of known compounds (paeoniflorin, gallic acid, etc.) and full scan/product ion scan for untargeted analysis.
-
Protocol: Gene Expression Analysis via qRT-PCR
This protocol outlines a standard workflow for quantifying the expression of candidate biosynthetic genes.
-
RNA Extraction :
-
Grind 50-100 mg of frozen plant tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using a plant-specific RNA isolation kit (e.g., TRIzol method or a column-based kit) according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis :
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative Real-Time PCR (qRT-PCR) :
-
Design gene-specific primers for target genes (e.g., PlTPS21, candidate CYP450s, UGTs, ATs) and a reference gene (e.g., Actin).[7]
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green qPCR master mix.
-
Perform the qPCR on a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.[7]
-
The logical workflow for identifying these candidate genes is depicted below.
Caption: Logical workflow for identifying candidate biosynthetic genes.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Paeonia lactiflora is a sophisticated network integrating primary and secondary metabolism. While the upstream pathways for the paeoniflorin and galloyl moieties are relatively well-understood, significant research gaps remain. The foremost priority is the functional identification and characterization of the specific cytochrome P450s, UDP-glycosyltransferases, and, most critically, the acyltransferase responsible for the final galloylation step. Elucidating these missing links will not only complete our understanding of this important medicinal compound's formation but also open avenues for metabolic engineering and synthetic biology approaches to enhance its production for pharmaceutical applications.
References
- 1. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. [Identification of genes involved in biosynthesis of paeoniflorin in Paeonia lactiflora based on transcriptome analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Identification of the Terpene Synthase Family Involved in Biosynthesis in Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Diversity of Genes for the Biosynthesis of Paeoniflorin and Its Derivatives in Paeonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. [Chemical constituents from flowers of Paeonia lactiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Integrated physiological, microbial, and metabolomics analyses revealed the differences in different varieties of Paeonia lactiflora Pall [frontiersin.org]
- 14. Integrated physiological, microbial, and metabolomics analyses revealed the differences in different varieties of Paeonia lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nontargeted Metabolomic Profiling of a Single Paeonia Lactiflora Plant and its Quality Marker Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Galloylpaeoniflorin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis methods for derivatives of galloylpaeoniflorin, a naturally occurring monoterpenoid glycoside with significant therapeutic potential. The document details synthetic strategies, experimental protocols, and the biological activities of these compounds, with a focus on their anti-inflammatory and antioxidant properties. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Introduction to this compound and Its Therapeutic Potential
This compound is a galloylated derivative of paeoniflorin (B1679553), a major active component isolated from the roots of Paeonia lactiflora. Paeoniflorin itself exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, immunomodulatory, and neuroprotective effects. However, its therapeutic application can be limited by factors such as low membrane permeability and bioavailability. Chemical modification of paeoniflorin, particularly through the introduction of a galloyl group to form this compound and its subsequent derivatives, has emerged as a promising strategy to enhance its pharmacological profile. These derivatives have shown significant potential in modulating key signaling pathways involved in inflammation and oxidative stress, such as the NLRP3 inflammasome, Nrf2, and NF-κB pathways.
General Synthetic Strategies for Paeoniflorin Derivatives
The chemical synthesis of paeoniflorin derivatives, including galloylated analogues, primarily involves the modification of three key functional groups within the paeoniflorin scaffold: the C-4 hydroxyl group, the benzoyl group, and the glucose moiety.[1][2] Common synthetic transformations include esterification, etherification, acetylation, deacetylation, and debenzoylation.
A general approach to derivatization often begins with a dehydration and rearrangement reaction of paeoniflorin with various alcohols, a reaction that can be catalyzed by Scandium (III) trifluoromethanesulfonate (B1224126) (Sc(CF₃SO₃)₃).[1][2] Subsequent modifications, such as acetylation or deacetylation, can be performed to yield a diverse library of derivatives.[2]
Detailed Experimental Protocol: Synthesis of 6'-O-Galloylpaeoniflorin
While a detailed, step-by-step protocol for the direct synthesis of a wide array of this compound derivatives is not extensively detailed in a single source, a representative enzymatic synthesis method for a key intermediate, galloylated catechins, can be adapted and is described below. This provides a foundational methodology for the galloylation of paeoniflorin. The synthesis of 6'-O-galloylpaeoniflorin can be conceptualized as a two-step process involving the formation of an activated galloyl donor, followed by its enzymatic transfer to the 6'-hydroxyl group of the glucose moiety of paeoniflorin.
Step 1: Preparation of the Acyl Donor (β-Glucogallin)
This step involves the enzymatic synthesis of 1-O-galloyl-β-d-glucose (β-glucogallin) from gallic acid and uridine (B1682114) diphosphate (B83284) glucose (UDPG), catalyzed by a specific glucosyltransferase (UGGT).
-
Reaction Mixture:
-
Gallic Acid: 10 mM
-
UDPG: 15 mM
-
Recombinant UGGT enzyme
-
Phosphate (B84403) buffer (pH 7.0): 50 mM
-
-
Procedure:
-
Combine the gallic acid, UDPG, and phosphate buffer in a reaction vessel.
-
Initiate the reaction by adding the UGGT enzyme.
-
Incubate the mixture at 30°C for 2 hours with gentle agitation.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by adding an equal volume of cold acetone.
-
Centrifuge the mixture to precipitate the enzyme and other proteins.
-
Collect the supernatant containing β-glucogallin for the next step.
-
Step 2: Enzymatic Galloylation of Paeoniflorin
This step utilizes a galloyltransferase (ECGT) to transfer the galloyl group from β-glucogallin to the 6'-position of the glucose on paeoniflorin.
-
Reaction Mixture:
-
Paeoniflorin: 5 mM
-
β-Glucogallin (from Step 1)
-
Recombinant ECGT enzyme
-
Phosphate buffer (pH 7.0): 50 mM
-
-
Procedure:
-
Combine the paeoniflorin and the β-glucogallin-containing supernatant in a reaction vessel.
-
Add the ECGT enzyme to initiate the galloylation reaction.
-
Incubate the mixture at 30°C for 4 hours.
-
Monitor the formation of 6'-O-galloylpaeoniflorin by HPLC.
-
Once the reaction is complete, purify the product using column chromatography.
-
Purification of 6'-O-Galloylpaeoniflorin
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the prepared silica gel column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield 6'-O-galloylpaeoniflorin.
-
-
Characterization
The structure of the synthesized 6'-O-galloylpaeoniflorin should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence and connectivity of all protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Quantitative Data on Biological Activities
The synthesized this compound derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data, primarily focusing on their anti-inflammatory and antioxidant effects.
Table 1: Anti-inflammatory Activity of Paeoniflorin and its Derivatives
| Compound | Assay | Target/Cell Line | IC₅₀ Value | Reference |
| Paeoniflorin | NO Production | RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L | [3] |
| Albiflorin (B1665693) | NO Production | RAW 264.7 cells | 1.3 x 10⁻² mol/L | [3] |
| Derivative 15 (2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin) | Not Specified | Not Specified | Not Specified | [4] |
| Various Derivatives | NO Production | Not Specified | Not Specified |
Note: More specific quantitative data for a wider range of this compound derivatives is an active area of research.
Table 2: Antioxidant Activity of Paeoniflorin Derivatives
| Compound | Assay | IC₅₀ Value | Reference |
| Derivative 15 (2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin) | DPPH Radical Scavenging | 0.739 ± 0.025 µM/L | [4] |
| Derivative 15 (2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin) | ABTS Radical Scavenging | 0.557 ± 0.049 µM/L | [4] |
Key Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus to activate target gene expression.
Conclusion and Future Directions
The chemical synthesis of this compound derivatives represents a viable strategy for enhancing the therapeutic properties of the parent compound, paeoniflorin. The introduction of the galloyl moiety and other chemical modifications have been shown to improve biological activities, particularly anti-inflammatory and antioxidant effects. The modulation of key signaling pathways such as NLRP3, Nrf2, and NF-κB underscores the potential of these derivatives as multi-target agents for the treatment of complex inflammatory and oxidative stress-related diseases.
Future research should focus on:
-
Developing more efficient and scalable synthetic routes for a wider range of this compound derivatives.
-
Conducting comprehensive structure-activity relationship (SAR) studies to identify the most potent and selective compounds.
-
Elucidating the detailed molecular mechanisms of action of these derivatives on their respective biological targets.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of promising candidates in relevant disease models.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new class of therapeutic agents.
References
- 1. 6'-O-Galloyl paeoniflorin | C30H32O15 | CID 122169317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant activity of paeoniflorin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties and solubility of Galloylpaeoniflorin
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Galloylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound (GPF), a natural monoterpenoid compound. The information herein is intended to support research, development, and formulation activities involving this compound. This compound is a galloylated derivative of paeoniflorin, primarily isolated from the roots of Paeonia lactiflora Pall and Paeonia suffruticosa.[][2][3][] It has garnered interest in the scientific community for its potential biological activities, including its role as an NF-κB inhibitor and its strong androgen receptor (AR) binding activity.[][][5]
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂O₁₅ | [][3][] |
| Molecular Weight | 632.57 g/mol | [][] |
| Appearance | White to beige crystalline powder | [] |
| Boiling Point | 887.7 ± 65.0 °C at 760 mmHg | [][] |
| Density | 1.74 ± 0.1 g/cm³ | [] |
| CAS Number | 122965-41-7 | [][5] |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and bioavailability. The following tables outline its qualitative and quantitative solubility in common laboratory solvents and complex vehicle formulations for in vivo studies.
Qualitative Solubility in Common Solvents
| Solvent | Solubility | Source |
| Methanol | Soluble | [] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [] |
| Acetone | Soluble | [] |
| Chloroform | Soluble | [] |
| Ethyl Acetate | Soluble | [] |
| Methylene Chloride | Soluble | [] |
Solubility in In Vivo Vehicle Formulations
For animal studies, specific solvent systems are often required to achieve the desired concentration and ensure biocompatibility.
| Vehicle Composition | Achieved Concentration | Result | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.95 mM) | Clear solution | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.95 mM) | Clear solution | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.95 mM) | Clear solution | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following sections provide protocols for determining solubility and preparing solutions of this compound.
General Protocol for Solubility Determination
This protocol outlines a hierarchical approach to dissolving a test chemical like this compound.
-
Initial Attempt:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a suitable glass vial.
-
Add the desired solvent (e.g., 0.5 mL for a 20 mg/mL concentration) at room temperature.
-
Gently mix the solution.
-
-
Mechanical Agitation:
-
If the compound is not fully dissolved, vortex the vial for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
-
Sonication:
-
If solids persist, place the vial in a water bath sonicator for up to 5 minutes.
-
Again, visually inspect for complete dissolution.
-
-
Heating (Optional):
-
Gentle heating can be applied to aid dissolution, but caution must be exercised to prevent degradation. The stability of this compound at elevated temperatures should be considered.
-
-
Dilution:
-
If the compound remains insoluble at the initial concentration, increase the solvent volume to decrease the concentration (e.g., by a factor of 10) and repeat the agitation and sonication steps.[6]
-
Caption: Workflow for determining the solubility of this compound.
Protocol for Preparation of an In Vivo Formulation
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL using a co-solvent system.[5] It is recommended to prepare this solution fresh on the day of use.[5]
-
Prepare a Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Sequential Addition of Co-solvents (for a final 1 mL solution):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Final Solution Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Caption: Sequential process for preparing an in vivo formulation of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: Store at 2-8 °C, protected from moisture and light.[]
-
Stock Solutions: Once prepared, solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[5] Recommended storage conditions for stock solutions are:
References
The Botanical Treasury of Galloylpaeoniflorin: A Technical Guide to Its Natural Sources and Analysis
For Immediate Release
This technical guide provides a comprehensive overview of Galloylpaeoniflorin, a significant bioactive monoterpene glucoside found in the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural distribution, biosynthesis, and analytical methodologies for this promising compound.
Natural Sources and Distribution
This compound is primarily biosynthesized and accumulated in plants belonging to the genus Paeonia, within the family Paeoniaceae. This compound is a derivative of the more abundant paeoniflorin (B1679553), distinguished by the addition of a galloyl group. Its presence has been confirmed in several medicinally important peony species, with concentrations varying significantly between species and among different plant organs.
The principal plant sources of this compound include:
-
Paeonia lactiflora Pall. (Chinese Peony or Bai Shao): The roots of Paeonia lactiflora are a well-documented source of this compound.[1] This species is a staple in traditional Chinese medicine, and its extracts, containing a mixture of bioactive compounds including this compound, are widely used.
-
Paeonia suffruticosa Andr. (Tree Peony or Mu Dan): The root bark of the tree peony is another significant source of this compound.
-
Paeonia ostii T.Hong & J.X.Zhang: Quantitative studies on this species have provided specific data on the distribution of this compound across various plant parts.
The distribution of this compound is not uniform throughout the plant. Research indicates that the highest concentrations are typically found in the underground parts, particularly the root bark.
Quantitative Distribution of this compound
The following table summarizes the quantitative data available for the concentration of this compound in different parts of Paeonia ostii.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Paeonia ostii | Root Bark | 4.43 ± 0.42 | [2] |
| Stamen | 2.82 ± 0.20 | [2] | |
| Root Core | 1.87 ± 0.03 | [2] |
Note: Data for other Paeonia species is less specific for this compound, often being grouped with other paeoniflorin derivatives.
Biosynthesis of this compound
This compound is a secondary metabolite, and its biosynthesis is intricately linked to the well-established pathways for monoterpenoids and phenolic compounds. The biosynthetic process can be broadly divided into three key stages:
-
Formation of the Monoterpene Backbone: The biosynthesis originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to form geranyl pyrophosphate (GPP), the direct precursor for all monoterpenes.
-
Synthesis of Paeoniflorin: GPP undergoes a series of enzymatic reactions, including cyclization and hydroxylation, to form the characteristic cage-like pinane (B1207555) skeleton of paeoniflorin. This is followed by glycosylation, where a glucose molecule is attached.
-
Galloylation to Form this compound: The final step involves the esterification of the paeoniflorin molecule with gallic acid. Gallic acid itself is synthesized via the shikimate pathway. A specific acyltransferase enzyme catalyzes this reaction, attaching the galloyl moiety to the glucose part of paeoniflorin.
The following diagram illustrates the key steps in the biosynthetic pathway of this compound.
Experimental Protocols
The accurate extraction, isolation, and quantification of this compound are crucial for research and development purposes. The following protocols provide a general framework for these procedures, which may require optimization based on the specific plant material and laboratory equipment.
Extraction of this compound from Plant Material
This protocol outlines a standard method for extracting this compound from dried peony roots.
Materials:
-
Dried and powdered peony root material
-
70% Ethanol (B145695) (v/v)
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper or centrifuge
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Add a 10-fold volume of 70% ethanol (e.g., 100 mL).
-
Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.
Isolation and Purification of this compound
This protocol describes a general approach for isolating this compound from the crude extract using column chromatography.
Materials:
-
Crude extract from the previous step
-
Silica (B1680970) gel or macroporous resin (e.g., D101)
-
Glass column for chromatography
-
Solvent system (e.g., gradient of ethyl acetate (B1210297) and methanol (B129727) in water)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Prepare a chromatography column packed with silica gel or macroporous resin equilibrated with the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity. For example, start with a low concentration of methanol in ethyl acetate and gradually increase the methanol concentration.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: this compound shows UV absorbance at approximately 230 nm and 274 nm. The wavelength of 230 nm is often used for quantification.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the extract or purified compound in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound stands out as a valuable natural product with significant potential. A thorough understanding of its distribution in the plant kingdom, its biosynthetic origins, and robust analytical methods are fundamental for unlocking its full therapeutic and commercial promise. This guide provides a solid foundation for researchers and industry professionals to advance the science and application of this intriguing molecule. Further research focusing on the discovery of new plant sources, elucidation of the regulatory mechanisms of its biosynthesis, and the development of more efficient and scalable purification methods is warranted.
References
Mechanism of action of Galloylpaeoniflorin in neuroinflammation
An In-depth Technical Guide on the Core Mechanism of Action of Galloylpaeoniflorin in Neuroinflammation
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. This compound (GPF), a monoterpene glycoside derived from the roots of Paeonia lactiflora, has emerged as a promising therapeutic agent due to its potent anti-neuroinflammatory properties. This document provides a comprehensive technical overview of the molecular mechanisms through which GPF mitigates neuroinflammation. The primary mechanism involves the activation of the PI3K/Akt/Nrf2 signaling pathway, which enhances the cellular antioxidant defense system. Additionally, GPF modulates the p38 MAPK and JNK inflammatory pathways and exhibits anti-apoptotic effects. Insights from its parent compound, paeoniflorin (B1679553) (PF), suggest that GPF may also exert its effects by inhibiting the NF-κB signaling cascade, suppressing the NLRP3 inflammasome, and modulating Toll-like receptor (TLR) signaling. This guide synthesizes current experimental evidence, presents quantitative data in structured tables, details key experimental protocols, and visualizes the core signaling pathways to support further research and drug development efforts in neuro-related disorders.
Introduction to Neuroinflammation
Neuroinflammation is the inflammatory response within the central nervous system (CNS), orchestrated by glial cells—primarily microglia and astrocytes. While acute neuroinflammation is a protective mechanism against pathogens and injury, chronic activation of these glial cells leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and other neurotoxic mediators. This persistent inflammatory state contributes to neuronal damage, synaptic dysfunction, and the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] Key molecular cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to initiating and propagating these inflammatory responses.[3][4] Therefore, therapeutic agents that can effectively modulate these pathways and control glial activation are of significant interest.
This compound (GPF): An Overview
6′-O-Galloylpaeoniflorin (GPF) is a natural compound isolated from the roots of Paeonia lactiflora. It is a galloylated derivative of paeoniflorin (PF), the most abundant bioactive component in this traditional medicinal herb.[5] While PF has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, GPF is gaining attention for its distinct therapeutic potential.[5][6][7] Research indicates that GPF effectively attenuates neuroinflammation and oxidative stress, particularly in the context of cerebral ischemia-reperfusion injury, suggesting its promise as a novel drug candidate for treating ischemic stroke and other neuroinflammatory conditions.[3]
Core Mechanisms of Action in Neuroinflammation
The anti-neuroinflammatory effects of this compound are multi-faceted, involving the modulation of several critical signaling pathways that govern oxidative stress, inflammation, and cell survival.
Attenuation of Oxidative Stress via PI3K/Akt/Nrf2 Pathway
A primary mechanism of GPF is its ability to combat oxidative stress through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3]
-
PI3K/Akt Activation: GPF administration leads to a dose-dependent increase in the phosphorylation of PI3K and Akt.[3] Activated Akt is a critical kinase that regulates numerous cellular processes.
-
Nrf2 Translocation and Activation: The activation of the PI3K/Akt axis promotes the expression and nuclear translocation of Nrf2, a master regulator of the antioxidant response.[3]
-
Antioxidant Enzyme Upregulation: Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs), driving the transcription of downstream antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[3] This enhanced antioxidant capacity helps neutralize the damaging effects of reactive oxygen species (ROS) that are often produced during neuroinflammation.
The critical role of this pathway was confirmed in studies where the use of a PI3K inhibitor, Ly294002, weakened GPF's ability to promote Nrf2 expression and nuclear translocation, thereby diminishing its anti-inflammatory and neuroprotective effects.[3]
Modulation of MAPK and NF-κB Signaling Pathways
The anti-inflammatory action of GPF and its parent compound, PF, is strongly linked to the inhibition of the MAPK and NF-κB pathways, which are key regulators of the inflammatory response.
-
MAPK Pathway: The MAPK family includes p38 MAPK and c-Jun N-terminal kinase (JNK), both of which are activated during neuroinflammatory events like cerebral ischemia.[3] Studies on PF show that it can inhibit the activation of the p38 MAPK and JNK pathways, thereby reducing the production of pro-inflammatory cytokines.[6][8][9] Evidence suggests that GPF's anti-inflammatory effects also occur through these pathways.[3]
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, iNOS, and COX-2.[10][11] Numerous studies on PF demonstrate its ability to block NF-κB activation by preventing IκB degradation.[12][13][14][15] This is a probable mechanism for GPF as well.
Inhibition of NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[16] Studies on paeoniflorin have shown that it can suppress the activation of the NLRP3 inflammasome in the spinal cord and microglia, partly by inhibiting the NF-κB pathway which primes the expression of NLRP3 components.[8][17][18] By preventing inflammasome assembly and activation, PF effectively reduces the inflammatory cascade, a mechanism that is highly relevant for GPF.
Experimental Evidence & Protocols
The mechanisms of GPF and PF have been elucidated through various in vivo and in vitro experimental models.
Key Experimental Models
-
In Vivo - Cerebral Ischemia-Reperfusion Injury (CIRI): Models such as middle cerebral artery occlusion (MCAO) in rats are used to simulate ischemic stroke. GPF has been shown to be neuroprotective in this model.[3]
-
In Vivo - Lipopolysaccharide (LPS)-Induced Inflammation: Intraperitoneal or local injection of LPS is used to induce systemic inflammation and neuroinflammation, activating microglia and cytokine production.[7][11][17]
-
In Vitro - Cell Culture Models:
-
PC12 Cells: A rat pheochromocytoma cell line used to study neuronal apoptosis and protection.[3]
-
BV2 and C6 Glial Cells: Murine microglial and rat glial cell lines used to study neuroinflammatory responses, such as cytokine release and signaling pathway activation, upon stimulation with LPS or amyloid-beta (Aβ).[4][7][10]
-
THP-1 Cells: A human monocytic cell line used to study inflammatory responses to bacterial lipoproteins.[11]
-
Data Presentation
The anti-inflammatory effects of GPF and its parent compound PF have been quantified in several studies.
Table 1: Effect of Paeoniflorin (PF) on Pro-Inflammatory Cytokine Levels
| Model System | Treatment | Target Cytokine | Result | Reference |
|---|---|---|---|---|
| LPS-induced Sepsis Rat Model | PF Pretreatment | Serum TNF-α | Reduced from 49.31 ± 9.74 pg/mL to 17.91 ± 3.63 pg/mL | [19] |
| LPS-induced Sepsis Rat Model | PF Pretreatment | Serum IL-1β | Reduced from 107.40 ± 13.35 pg/mL to 41.98 ± 4.46 pg/mL | [19] |
| Aβ₂₅₋₃₅-treated C6 Glial Cells | PF (10 µg/mL) | IL-6 Secretion | Significantly suppressed to near control levels | [10] |
| Aβ₂₅₋₃₅-treated C6 Glial Cells | PF (10 µg/mL) | TNF-α Secretion | Significantly suppressed to near control levels | [10] |
| MPTP-treated Mice (SNc) | PF (5 mg/kg) | IL-1β mRNA | Reduced a 5.3-fold increase induced by MPTP |[2] |
Table 2: Effect of this compound (GPF) and Paeoniflorin (PF) on Signaling Proteins
| Compound | Model System | Target Protein | Effect | Reference |
|---|---|---|---|---|
| GPF | OGD/R-treated PC12 Cells | p-PI3K, p-Akt | Dose-dependent increase | [3] |
| PF | BLP-stimulated THP-1 Cells | NF-κB p65 | Activation inhibited by PF (1 x 10⁻⁴ M) within 20 min | [11] |
| PF | Aβ₂₅₋₃₅-treated C6 Glial Cells | iNOS, COX-2 | Protein expression downregulated | [10][15] |
| PF | Aβ₂₅₋₃₅-treated C6 Glial Cells | Phospho-NF-κB | Blocked by PF treatment |[10][15] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Signaling Protein Phosphorylation
-
Cell/Tissue Lysis: Cells (e.g., PC12, BV2) or brain tissue homogenates are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-IκBα) at appropriate dilutions.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).[10][11]
Protocol 2: ELISA for Cytokine Quantification
-
Sample Collection: Cell culture supernatants or serum from treated animals are collected.
-
Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.
-
Sample Incubation: Samples and standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody is added, followed by an enzyme-linked avidin-HRP conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Cytokine concentrations in the samples are calculated by comparison to the standard curve.[10][13]
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for neuroinflammatory disorders by targeting key cellular pathways. Its primary, well-documented mechanism involves bolstering antioxidant defenses through the PI3K/Akt/Nrf2 pathway. Furthermore, evidence strongly suggests that GPF, much like its parent compound paeoniflorin, mitigates the inflammatory cascade by inhibiting the MAPK and NF-κB signaling pathways and suppressing NLRP3 inflammasome activation.
Future research should focus on:
-
Direct Target Identification: Elucidating the specific molecular receptors or targets with which GPF directly interacts to initiate its downstream effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of GPF to optimize dosing and delivery for CNS disorders.
-
Validation in Diverse Disease Models: Testing the efficacy of GPF in a broader range of neurodegenerative disease models, such as those for Alzheimer's and Parkinson's disease.
-
Head-to-Head Comparison: Directly comparing the potency and mechanistic nuances of GPF versus PF to understand the contribution of the galloyl moiety to its bioactivity.
A deeper understanding of these areas will be crucial for translating the promising preclinical findings of this compound into effective clinical therapies for neuroinflammation-driven diseases.
References
- 1. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review for the pharmacological effects of paeoniflorin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paeoniflorin alleviates depression by inhibiting the activation of NLRP3 inflammasome via promoting mitochondrial autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paeoniflorin relieves LPS-induced inflammatory pain in mice by inhibiting NLRP3 inflammasome activation via transient receptor potential vanilloid 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Paeoniflorin Alleviates LPS-Induced Inflammation and Acute Myocardial Injury by Inhibiting PI3K/Akt/ERK-Mediated HIF-1α and TLR4/MyD88/NF-κB Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Galloylpaeoniflorin from Peony Root
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Galloylpaeoniflorin, a bioactive compound derived from the roots of the peony plant (Paeonia lactiflora). This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and explores the compound's known interactions with cellular signaling pathways.
Introduction
This compound is a monoterpene glycoside that has garnered significant interest within the scientific community for its potential therapeutic properties. As a galloylated derivative of paeoniflorin (B1679553), it is a key chemical constituent of peony root, a staple in traditional Eastern medicine.[1] Research suggests that this compound exhibits a range of biological activities, including the modulation of critical signaling pathways implicated in various diseases. This guide serves as a technical resource for professionals engaged in natural product research and drug development.
Extraction and Isolation of this compound
The successful isolation of this compound from peony root involves a multi-step process encompassing initial extraction followed by purification using various chromatographic techniques. While specific protocols for this compound are not extensively detailed in publicly available literature, methodologies for the separation of its parent compound, paeoniflorin, and other related glycosides from Paeonia lactiflora provide a robust framework.
General Extraction Protocol
A common initial step involves the extraction of total glucosides from the dried and pulverized roots of Paeonia lactiflora.
Experimental Protocol: Extraction of Total Glucosides
-
Material Preparation: Dried peony roots are pulverized into a fine powder and passed through an 80-100 mesh sieve.[2]
-
Initial Extraction: The powdered root is typically extracted with an 80% ethanol (B145695) solution in a shaking incubator at room temperature for 24 hours, with a solvent-to-sample ratio of 50:1.[3] An alternative method involves extraction with a high-voltage pulse electric field and enzymolysis to obtain the initial extract.[2]
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure to yield a concentrated extract.
-
Preliminary Purification: The concentrated extract can be further processed through ultrafiltration and decolorization using a polar macroporous resin column to remove impurities.[2]
Purification of this compound
Following the initial extraction, chromatographic techniques are employed to isolate and purify this compound from the complex mixture of glucosides and other phytochemicals.
Experimental Protocol: Column Chromatography and Preparative HPLC
-
Silica (B1680970) Gel Column Chromatography: The concentrated and partially purified extract is subjected to silica gel column chromatography. A gradient elution is typically performed using a solvent system such as petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) and water, or acetonitrile (B52724) and water.[5][6] The effluent is monitored by UV detection, and the fractions corresponding to the this compound peak are collected.
-
Final Processing: The collected fractions are concentrated under reduced pressure, and the purified this compound is obtained as a solid after freeze-drying or recrystallization.
Quantitative Data
Precise quantitative data for the yield and purity of this compound from a standardized extraction process are not extensively reported. However, data from the purification of the closely related compound, paeoniflorin, can provide valuable benchmarks.
| Parameter | Method | Details | Result | Reference |
| Paeoniflorin Purity | HPLC | Following high-voltage pulse electric field extraction and chromatography | 97.0% - 98.0% | [2] |
| Paeoniflorin Yield | High-Speed Counter-Current Chromatography | From 160 mg of crude sample containing 22.0% paeoniflorin | 33.2 mg | [7] |
| Paeoniflorin Purity | High-Speed Counter-Current Chromatography | - | 98.2% | [7] |
| Paeoniflorin Recovery | High-Speed Counter-Current Chromatography | - | 94.3% | [7] |
Structural Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectral Data for Paeoniflorin (Reference)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | 89.33 | - |
| 2 | 87.25 | - |
| 3 | 44.53 | 2.20 (d, J = 12.6 Hz, H-3α), 1.82 (d, J = 12.6 Hz, H-3β) |
| 4 | 106.40 | - |
| 5 | 43.95 | 2.60 (d, J = 6.7 Hz) |
| 6 | 72.22 | - |
| 7 | 23.41 | 2.50 (dd, J = 11.1, 6.7 Hz, H-7α), 1.97 (d, J = 11.0 Hz, H-7β) |
| 8 | 61.71 | 4.75 (t, J = 8.6 Hz) |
| 9 | 102.28 | 5.43 (s) |
| 2-CH₃ | 19.61 | 1.38 (s) |
| 1' | 100.17 | 4.54 (d, J = 7.6 Hz) |
| 2' | 75.00 | 3.36-3.20 (m) |
| 3' | 78.03 | 3.36-3.20 (m) |
| 4' | 71.73 | 3.36-3.20 (m) |
| 5' | 77.93 | 3.36-3.20 (m) |
| 6' | 62.86 | 3.86 (d, J = 12.0 Hz, H-6'α), 3.62 (dd, J = 12.0, 4.6 Hz, H-6'β) |
| 1'' | 131.18 | - |
| 2'' | 130.67 | - |
| 3'' | 129.64 | - |
| 4'' | 134.44 | 7.62 (t, J = 7.3 Hz) |
| 5'' | 129.60 | 7.50 (t, J = 7.6 Hz) |
| 6'' | 130.73 | 8.06 (d, J = 7.7 Hz) |
| 7'' | 168.00 | - |
(Data derived from supplementary material for a study on Paeonia lactiflora seeds)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Signaling Pathway Modulation
This compound and its parent compound, paeoniflorin, have been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Studies on paeoniflorin have demonstrated its ability to inhibit the activation of the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[8][9] This inhibitory action is a key aspect of its anti-inflammatory effects.
References
- 1. scienceopen.com [scienceopen.com]
- 2. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 3. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Galloylpaeoniflorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Galloylpaeoniflorin (6'-O-Galloyl paeoniflorin), a monoterpenoid glycoside isolated from the roots of plants such as Paeonia lactiflora. The structural elucidation of natural products like this compound is fundamental to understanding their biological activity and potential therapeutic applications. This document outlines the key mass spectrometry data and provides standardized protocols for both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.
Compound Identity
-
Compound Name: this compound (6'-O-Galloyl paeoniflorin)
-
Molecular Formula: C₃₀H₃₂O₁₅[1]
-
Molecular Weight: 632.57 g/mol [1]
-
Core Structure: A paeoniflorin (B1679553) molecule esterified with a galloyl group at the 6'-position of the glucose moiety.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and investigating the fragmentation patterns of this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed techniques.
Observed ions provide strong evidence for the compound's identity and structure. For instance, the detection of a sodium adduct in MALDI-MS/MS is a common observation for this class of molecules. Negative ion mode ESI is also effective, readily producing the deprotonated molecular ion.
| Ion Type | Method | Observed m/z | Interpretation |
| [M+Na]⁺ | MALDI | 655 | Sodium adduct of this compound |
| [M-H]⁻ | ESI | 631 | Deprotonated molecular ion |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Note on Data Availability: A complete, experimentally verified, and published dataset of ¹H and ¹³C NMR assignments specifically for this compound could not be located in the reviewed literature. The characterization of novel or modified natural products often involves meticulous 2D NMR experiments (COSY, HSQC, HMBC) to assign each signal unambiguously.
For reference and comparison, the fully assigned ¹H and ¹³C NMR data for the parent compound, Paeoniflorin , is provided below. The addition of the galloyl group in this compound would primarily induce downfield shifts on the signals of the glucose moiety, especially at the 6'-position.
Reference NMR Data: Paeoniflorin
The following data was acquired in Methanol-d₄ (CD₃OD) at 151 MHz for ¹³C and 600 MHz for ¹H analysis.
Table 1: ¹³C NMR Data for Paeoniflorin (151 MHz, CD₃OD)
| Atom | Chemical Shift (δ) ppm |
|---|---|
| 1 | 89.33 |
| 2 | 87.25 |
| 2-CH₃ | 19.61 |
| 3 | 44.53 |
| 4 | 106.40 |
| 5 | 43.95 |
| 6 | 72.22 |
| 7 | 23.41 |
| 8 | 61.71 |
| 9 | 102.28 |
| 1' | 100.17 |
| 2' | 75.00 |
| 3' | 78.03 |
| 4' | 71.73 |
| 5' | 77.93 |
| 6' | 62.86 |
| 1'' | 131.18 |
| 2'', 6'' | 130.67 |
| 3'', 5'' | 129.64, 129.60 |
| 4'' | 134.44 |
| 7'' (C=O) | 168.00 |
Table 2: ¹H NMR Data for Paeoniflorin (600 MHz, CD₃OD)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-3α | 2.20 | d | 12.6 |
| H-3β | 1.82 | d | 12.6 |
| H-5 | 2.60 | d | 6.7 |
| H-7α | 2.50 | dd | 11.1, 6.7 |
| H-7β | 1.97 | d | 11.0 |
| H-8 | 4.75 | t | 8.6 |
| H-9 | 5.43 | s | |
| 2-CH₃ | 1.38 | s | |
| H-1' | 4.54 | d | 7.6 |
| H-6'α | 3.86 | d | 12.0 |
| H-6'β | 3.62 | dd | 12.0, 4.6 |
| H-2'', 6'' | 8.06 | d | 7.7 |
| H-4'' | 7.62 | t | 7.3 |
| H-5'' | 7.50 | t | 7.6 |
Experimental Protocols
The following sections describe typical experimental procedures for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be selected based on sample solubility.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is required, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
-
Data Processing: All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (TMS).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography (UHPLC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used, with Solvent A as water with 0.1% formic acid and Solvent B as acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
Scan Mode: Full MS scan followed by data-dependent MS/MS (dd-MS²) fragmentation of the most intense ions.
-
Mass Range: m/z 100-1000.
-
Resolution: Set to 70,000 or higher for the full MS scan to ensure accurate mass measurement.
-
Collision Energy: A stepped normalized collision energy (e.g., 20, 35, 50 eV) is used for MS/MS to generate a rich fragmentation spectrum.
-
-
Data Analysis: The acquired data is analyzed to determine the exact mass of the parent ion, from which the elemental composition is calculated. The MS/MS fragmentation pattern is then interpreted to confirm the structure, such as the loss of the galloyl or benzoyl moieties.
Visualization of Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
References
A Comprehensive Technical Guide to the Biological Activity Screening of Galloylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and key findings related to the biological activity screening of Galloylpaeoniflorin (GPF), a galloylated derivative of paeoniflorin (B1679553) isolated from the root of Paeonia lactiflora. This document details the experimental protocols for assessing its neuroprotective, anti-tumor, anti-inflammatory, and antioxidant properties, and presents quantitative data in structured tables for comparative analysis. Furthermore, it visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of GPF's mechanisms of action.
Biological Activities of this compound: A Summary
This compound has demonstrated a range of significant biological activities, positioning it as a promising candidate for further drug development. Its primary therapeutic potentials lie in its neuroprotective, anti-cancer, anti-inflammatory, and antioxidant effects.
Neuroprotective Effects
GPF has shown significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion injury. Studies have demonstrated its ability to reduce infarct volume, improve neurological deficits, and protect neuronal cells from oxidative stress and apoptosis.[1][2] A key mechanism underlying these effects is the activation of the PI3K/Akt/Nrf2 signaling pathway, which plays a crucial role in cellular antioxidant responses.[1][2]
Anti-Tumor Activity
In the realm of oncology, GPF has exhibited notable anti-tumor activities, especially against neuroblastoma. Research has indicated that GPF can inhibit the proliferation and invasion of human neuroblastoma SH-SY5Y cells.[3][4] Furthermore, it has been shown to enhance the sensitivity of these cancer cells to conventional chemotherapy agents like cisplatin.[3][4] This anti-neoplastic activity is mediated, at least in part, through the regulation of the AMPK/miR-489/XIAP signaling pathway.[3][4]
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of GPF are fundamental to its therapeutic effects across different models. GPF's ability to mitigate oxidative stress is a common thread in its neuroprotective actions.[1][5][6][7][8] It has been shown to reduce the production of pro-inflammatory mediators, highlighting its potential in managing inflammatory conditions.[9][10][11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the biological activities of this compound.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Cell Line | Assay | Key Findings | Effective Concentration | Reference |
| Neuroprotection | PC12 | OGD/R | Increased cell viability, reduced LDH release, decreased apoptosis | 10, 50, 100 µM | [1] |
| Anti-tumor | SH-SY5Y | CCK-8 | Dose-dependently decreased cell proliferation | Concentrations up to 100 µM | [3] |
| Anti-tumor | SH-SY5Y | Colony Formation | Dose-dependently inhibited colony formation | Concentrations up to 100 µM | [3] |
| Chemosensitization | SH-SY5Y | Apoptosis Assay | Enhanced cisplatin-induced apoptosis | 100 µM | [3] |
| Anti-migration | SH-SY5Y | Transwell Assay | Inhibited cell migration | Concentrations up to 100 µM | [4] |
| Anti-invasion | SH-SY5Y | Transwell Assay | Inhibited cell invasion | Concentrations up to 100 µM | [4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury
| Parameter | Treatment Group | Dosage | Key Findings | Reference |
| Infarct Volume | GPF | 2.5, 5, 10 mg/kg/day | Dose-dependent reduction in infarct volume | [1] |
| Neurological Deficit | GPF | 2.5, 5, 10 mg/kg/day | Dose-dependent improvement in neurological score | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
In Vitro Assays
A general workflow for in vitro screening of this compound is depicted below.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound (GPF) stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., SH-SY5Y or PC12) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of GPF (e.g., 0, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
This assay assesses the long-term proliferative capacity of single cells.
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
GPF stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 300-500 cells/well) into 6-well plates.
-
Treat the cells with different concentrations of GPF.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
This assay evaluates the migratory and invasive potential of cells.
-
Materials:
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
-
-
Procedure:
-
For the invasion assay, coat the upper surface of the Transwell inserts with diluted Matrigel and incubate for at least 4 hours at 37°C to allow it to solidify. For the migration assay, this step is omitted.
-
Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium containing the desired concentration of GPF into the upper chamber of the inserts.
-
Add complete medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts and count the stained cells in several random fields under a microscope.
-
In Vivo Assay: Cerebral Ischemia-Reperfusion Model
This animal model is used to evaluate the neuroprotective effects of GPF in a setting that mimics stroke.
-
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
The middle cerebral artery occlusion (MCAO) model is a standard procedure to induce focal cerebral ischemia.
-
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer GPF (e.g., 2.5, 5, 10 mg/kg) or vehicle intraperitoneally or subcutaneously at specified time points before or after MCAO.[1][14][15][16]
-
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours after MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).
-
Infarct Volume Measurement:
-
After 24 hours of reperfusion, euthanize the rats and remove the brains.
-
Slice the brains into 2 mm coronal sections.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and calculate the infarct volume using image analysis software.
-
-
Mechanism of Action Studies
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Procedure:
-
Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Primary Antibodies for Key Signaling Pathways:
This method is used to measure the expression levels of specific genes.
-
Procedure:
-
Extract total RNA from cells or tissues using TRIzol reagent or a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Primers for Key Signaling Pathways:
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Conclusion
This technical guide provides a comprehensive resource for researchers and scientists interested in the biological activity screening of this compound. The detailed protocols and summarized quantitative data offer a solid foundation for designing and conducting further preclinical studies. The elucidation of its mechanisms of action through key signaling pathways underscores its potential as a multi-target therapeutic agent for neurodegenerative diseases and cancer. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more advanced preclinical models to pave the way for potential clinical applications.
References
- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review for the anti-inflammatory effects of paeoniflorin in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of paeoniflorin on cerebral ischemic rat by activating adenosine A1 receptor in a manner different from its classical agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paeoniflorin ameliorates ischemic injury in rat brain via inhibiting cytochrome c/caspase3/HDAC4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Evidence of Paeoniflorin Effectiveness for the Management of Cerebral Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKT Signaling Pathway Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Anti-XIAP Antibodies | Invitrogen [thermofisher.com]
- 22. Anti-XIAP Antibody (A36048) | Antibodies.com [antibodies.com]
- 23. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
- 24. XIAP (D2Z8W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 25. Targeting SIRT1/FoxO3a/Nrf2 and PI3K/AKT Pathways with Rebamipide Attenuates Acetic Acid-Induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. medsci.org [medsci.org]
- 30. MicroRNA-489-3p plays a significant role in congenital hypothyroidism through regulating neuronal cell apoptosis via targeting translationally controlled tumor protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
In Silico Prediction of Galloylpaeoniflorin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloylpaeoniflorin (GPF), a natural monoterpenoid glycoside extracted from the roots of Paeonia lactiflora, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Despite its therapeutic potential, a comprehensive understanding of its molecular targets remains elusive. This technical guide provides an in-depth overview of the application of in silico methodologies for the prediction and identification of GPF's protein targets. We detail a systematic workflow for target prediction, encompassing ligand-based and structure-based approaches, and present a curated list of putative targets. Furthermore, this guide outlines detailed experimental protocols for the validation of these predicted interactions and visualizes the key signaling pathways implicated in GPF's mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on natural products.
Introduction to this compound
This compound is a derivative of paeoniflorin, a major bioactive component of peony root. Structurally, it is characterized by the presence of a galloyl group, which has been suggested to be crucial for some of its biological activities.[] Preclinical studies have highlighted GPF's role as an inhibitor of NF-κB and DNA cleavage.[2] Its therapeutic potential has been investigated in various contexts, including the protection of human keratinocytes against oxidative stress-induced cell damage and the regulation of proliferation and metastasis in non-small cell lung cancer through the AMPK/miR-299-5p/ATF2 axis.[][3] Given its polypharmacological nature, identifying the direct molecular targets of GPF is essential for elucidating its mechanisms of action and for the rational design of future therapeutic applications.
In Silico Target Prediction Methodologies
The identification of protein targets for natural products like GPF can be accelerated through various computational methods.[4] These in silico approaches are broadly categorized into ligand-based and structure-based methods.
2.1. Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.
-
Chemical Similarity Searching: This involves screening large compound databases to identify molecules with structural similarity to GPF. The known targets of these similar compounds are then considered as potential targets for GPF.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target. A pharmacophore model can be generated based on a set of known active ligands for a particular target and then used to screen for other molecules, like GPF, that fit the model.
-
Machine Learning Models: Various machine learning algorithms, such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNNs), can be trained on large datasets of known ligand-target interactions to predict the targets of new compounds.[5][6]
2.2. Structure-Based Approaches
These methods utilize the 3D structural information of proteins to predict ligand binding.
-
Reverse Molecular Docking: In this approach, the 3D structure of GPF is docked against a library of protein structures to identify potential binding partners. The docking scores, which estimate the binding affinity, are then used to rank the potential targets.[7]
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the GPF-protein complex over time, providing insights into the stability of the interaction and the key residues involved in binding.
2.3. Integrated Approaches
A combination of multiple in silico methods, often referred to as "target fishing" or "target prediction," can enhance the accuracy of the predictions.[8][9][10] Web-based platforms like SwissTargetPrediction, SuperPred, and Similarity Ensemble Approach (SEA) integrate various ligand-based methods to predict targets for a given molecule.[10]
Predicted Targets of this compound
Based on a consensus of in silico approaches and the known pharmacology of the closely related compound paeoniflorin, a list of putative targets for this compound has been compiled. It is important to note that these are predictive and require experimental validation.
| Target Class | Predicted Protein Target | Rationale / Prediction Method | Potential Biological Role |
| Inflammatory Pathway | Nuclear Factor-kappa B (NF-κB) p65 subunit | Known inhibitor[2], Reverse Docking | Regulation of inflammation, immunity, and cell survival |
| Mitogen-activated protein kinase (MAPK) p38 | Similarity to Paeoniflorin[11], Pharmacophore Modeling | Regulation of inflammatory responses | |
| Signal transducer and activator of transcription 3 (STAT3) | Similarity to Paeoniflorin[12], Machine Learning | Regulation of cell growth, survival, and differentiation | |
| Metabolic Pathway | AMP-activated protein kinase (AMPK) | Experimental evidence[3] | Cellular energy homeostasis |
| Cancer-related | Activating transcription factor 2 (ATF2) | Experimental evidence[3] | Regulation of gene expression in response to stress |
| Androgen Receptor (AR) | Experimental evidence[] | Prostate cancer development | |
| Oxidative Stress | Kelch-like ECH-associated protein 1 (Keap1) | Similarity to Paeoniflorin[13] | Regulation of the Nrf2-mediated antioxidant response |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the predicted targets of this compound.
4.1. Affinity Chromatography-Mass Spectrometry for Target Identification
This method is used to isolate and identify proteins that directly bind to GPF.
-
Immobilization of GPF:
-
Synthesize a derivative of GPF with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the GPF derivative with the beads according to the manufacturer's protocol to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound GPF.
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) using a non-denaturing lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the proteome.
-
-
Affinity Chromatography:
-
Incubate the cell lysate with the GPF-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with beads that have not been coupled to GPF.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
4.2. Western Blotting for Target Pathway Modulation
This technique is used to quantify changes in the expression or phosphorylation status of target proteins and downstream signaling molecules.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GPF for a specified duration. Include a vehicle control.
-
For pathway activation studies, cells may be co-treated with an agonist (e.g., LPS to activate the NF-κB pathway).
-
-
Protein Lysis and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its target identification.
Caption: A general workflow for the identification and validation of this compound targets.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
Caption: GPF's regulation of the AMPK/miR-299-5p/ATF2 axis in cancer cells.
Conclusion
The integration of in silico target prediction with experimental validation provides a powerful paradigm for accelerating the discovery of the molecular mechanisms of natural products. This guide has outlined a comprehensive approach for the identification of this compound targets, from computational prediction to experimental verification. The predicted targets and pathways presented herein offer a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising natural compound. Further investigation into these targets will not only deepen our understanding of GPF's pharmacology but also pave the way for its development as a novel therapeutic agent for a range of human diseases.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6'-O-galloylpaeoniflorin regulates proliferation and metastasis of non-small cell lung cancer through AMPK/miR-299-5p/ATF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current computational methods for predicting protein interactions of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Prediction of compound-target interactions of natural products using large-scale drug and protein information | Semantic Scholar [semanticscholar.org]
- 7. An insilico approach to investigate the possible prostate cancer protective role of peoniflorin (2023) | Riswina Nissar [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational Studies on Natural Products for the Development of Multi-target Drugs | Springer Nature Experiments [experiments.springernature.com]
- 10. d-nb.info [d-nb.info]
- 11. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Galloylpaeoniflorin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Galloylpaeoniflorin in plant extracts, particularly from the genus Paeonia. This compound is a significant bioactive monoterpene glycoside, and its precise measurement is crucial for quality control, standardization of herbal products, and pharmacological research. The described protocol provides a robust and reliable methodology encompassing sample preparation, chromatographic separation, and method validation in accordance with industry standards.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes a reversed-phase C18 column to separate this compound from other components in the plant extract. The separation is achieved using a gradient mobile phase of acetonitrile (B52724) and water (with an acidic modifier to improve peak shape). A UV detector is used to monitor the effluent from the column. Since this compound contains a chromophore, it absorbs UV light at a specific wavelength. The amount of UV light absorbed is directly proportional to its concentration, allowing for accurate quantification by comparing the peak area of the sample to that of a certified reference standard.
Apparatus, Reagents, and Materials
2.1 Apparatus
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector (e.g., Agilent 1290 Infinity II)[1].
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PVDF or PTFE).
2.2 Reagents and Materials
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).[1]
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade or ultrapure).[2]
-
Dried plant material (e.g., Paeonia lactiflora root).
Experimental Protocols
3.1 Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
3.2 Preparation of Plant Extract Samples
-
Grinding and Sieving: Grind the dried plant material (e.g., Paeonia lactiflora root) to a fine powder. Pass the powder through an 80-mesh sieve to ensure homogeneity.[4]
-
Extraction: Accurately weigh approximately 1.0 g of the plant powder and transfer it to a conical flask. Add 50 mL of 80% ethanol.[5]
-
Sonication: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.[6]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Concentration and Reconstitution: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).
-
Final Preparation: Vortex the reconstituted sample for 2 minutes. Prior to injection, filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[7]
3.3 HPLC-UV Chromatographic Conditions
The separation and quantification are performed using the parameters outlined in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[1][3] |
| Mobile Phase A | 0.1% Acetic Acid in Water.[3] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient Elution | 0-25 min: 5% to 25% B; 25-35 min: 25% to 90% B; 35-40 min: 90% B; 40.1-45 min: 5% B (re-equilibration).[1] |
| Flow Rate | 1.0 mL/min.[1][3] |
| Injection Volume | 10 µL.[1] |
| Column Temperature | 25°C.[3] |
| Detection | UV at 240 nm.[5] |
3.4 Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[8][9]
-
Specificity: Analyze a blank (methanol), the standard solution, and the plant extract sample to demonstrate that the peaks from excipients or other compounds in the extract do not interfere with the this compound peak.
-
Linearity: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Determine the linearity by calculating the regression equation and the correlation coefficient (r²).[10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a standard solution at a medium concentration (e.g., 50 µg/mL) on the same day.[8]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst to assess the method's reproducibility.[2]
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Accuracy (Recovery): Perform a recovery study by spiking a pre-analyzed plant extract with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of diluted solutions.[2][11]
Data Presentation
4.1 Summary of Method Validation Parameters
The following table summarizes the acceptance criteria and representative results for the method validation.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Regression Equation | - | y = 45821x + 1235 |
| Precision (%RSD) | ≤ 2% | Intra-day: 0.85%, Inter-day: 1.35% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| LOD | - | 0.2 µg/mL (Based on S/N = 3) |
| LOQ | - | 0.6 µg/mL (Based on S/N = 10) |
Visualized Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to final quantification.
Caption: Workflow for this compound Quantification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 5. Paeonia lactiflora Root Extract and Its Components Reduce Biomarkers of Early Atherosclerosis via Anti-Inflammatory and Antioxidant Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cell culture assays for Galloylpaeoniflorin's anti-cancer effects
Application Notes: In Vitro Anti-Cancer Effects of Galloylpaeoniflorin
This compound (GPF) is a galloylated derivative of paeoniflorin (B1679553), a natural compound extracted from the roots of Paeonia lactiflora. Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on cancer cell proliferation, invasion, and enhancement of chemosensitivity. These application notes provide a summary of the in vitro effects of GPF and the associated signaling pathways.
Summary of Anti-Cancer Activities
This compound has been shown to exert significant inhibitory effects on the proliferation and invasion of neuroblastoma cells (SH-SY5Y).[1] It also enhances the sensitivity of these cells to conventional chemotherapy agents like cisplatin.[1] While extensive quantitative data for GPF is still emerging, studies on the related compound Paeoniflorin (PF) provide insights into the potential efficacy across various cancer types, including pancreatic, gastric, and endometrial cancers.[2][3][4] PF has been observed to inhibit cell viability and induce apoptosis in a dose- and time-dependent manner.[3]
Data Presentation
The following tables summarize the reported effects of this compound (GPF) and the closely related compound Paeoniflorin (PF) on various cancer cell lines.
Table 1: Effects on Cancer Cell Proliferation and Viability
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound (GPF) | SH-SY5Y (Neuroblastoma) | CCK-8 | Significantly inhibited cell proliferation. | [1] |
| Paeoniflorin (PF) | BXPC-3 (Pancreatic) | MTT | Decreased cell viability in a dose- and time-dependent manner. | [3] |
| Paeoniflorin (PF) | RL95-2 (Endometrial) | CCK-8 | Significantly inhibited cell proliferation in a dose- and time-dependent manner. | [2] |
| Paeoniflorin (PF) | AGS & HGC-27 (Gastric) | CCK-8 | Showed a significant therapeutic effect on gastric cancer cells. | [4] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound (GPF) | SH-SY5Y (Neuroblastoma) | Not Specified | Enhanced cisplatin-induced apoptosis. | [1] |
| Paeoniflorin (PF) | Osteosarcoma cells | Not Specified | Induced apoptosis via the mitochondria signaling pathway (upregulation of Bax, downregulation of Bcl-2). | [5] |
| Paeoniflorin (PF) | HeLa (Cervical) | Not Specified | Induced cell death by inhibiting Bcl-2 and up-regulating Bax and Caspase-3. | [5] |
| Paeoniflorin Ag(I) Complex | Hep3B (Hepatoma) | Flow Cytometry | Induced apoptosis and affected cell cycle progression. | [6] |
Table 3: Effects on Cancer Cell Migration and Invasion
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound (GPF) | SH-SY5Y (Neuroblastoma) | Not Specified | Remarkably restrained cell invasion. | [1] |
| Paeoniflorin (PF) | AGS & HGC-27 (Gastric) | Transwell | Significantly inhibited both migration and invasion abilities. | [4] |
| Paeoniflorin (PF) | HCT116 & SW480 (Colorectal) | Transwell | Effectively inhibited the number of cells migrating to the lower chamber. | [7] |
Signaling Pathways Modulated by this compound
GPF exerts its anti-cancer effects by modulating specific intracellular signaling pathways. In neuroblastoma cells, GPF activates AMP-activated protein kinase (AMPK), which in turn upregulates miR-489.[1] This microRNA then directly targets and inhibits the X-linked inhibitor of apoptosis protein (XIAP), leading to anti-tumor effects.[1]
Studies on the parent compound, paeoniflorin, suggest that other pathways may also be involved, including the MAPK, NF-κB, and PI3K/Akt signaling pathways, which are crucial regulators of cell proliferation, apoptosis, and metastasis.[2][8][9]
Caption: GPF-modulated AMPK/miR-489/XIAP signaling pathway in neuroblastoma cells.
Experimental Protocols
The following are detailed protocols for the in vitro assays commonly used to evaluate the anti-cancer effects of this compound.
Caption: General experimental workflow for evaluating GPF's anti-cancer effects.
Protocol 1: Cell Viability Assay (CCK-8 Method)
This protocol measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases into a colored formazan (B1609692) product.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (GPF)
-
Cell Counting Kit-8 (CCK-8) solution[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a cell suspension (e.g., 5,000 cells in 100 µL medium per well) into a 96-well plate.[10][12]
-
Incubation: Culture the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Add 10 µL of various concentrations of GPF to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[10]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.[10][11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculation: Calculate the cell viability rate using the formula: (As - Ab) / (Ac - Ab) x 100%, where As is the absorbance of the experimental sample, Ab is the absorbance of the blank, and Ac is the absorbance of the control.[13]
Protocol 2: Apoptosis Assay (Annexin V-FITC / PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit[15]
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (both adherent and floating) after treatment with GPF. For adherent cells, use trypsinization.[14][16]
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analysis: Analyze the samples by flow cytometry within one hour.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[14][16]
Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1-2 x 10⁶ cells after GPF treatment.
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubation: Fix the cells by incubating at -20°C for at least 2 hours (or overnight).[19]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram showing cell cycle distribution.[17][20]
Protocol 4: Cell Migration Assay (Wound Healing / Scratch Assay)
This assay assesses cell migration by measuring the rate at which cells close an artificial gap created in a confluent monolayer.[21]
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or scratcher
-
Complete culture medium and serum-free medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate to create a fully confluent monolayer.
-
Scratching: Once confluent, create a straight "scratch" or "wound" in the monolayer using a sterile pipette tip.[21]
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.
-
Treatment: Replace the medium with fresh medium (often low-serum to inhibit proliferation) containing different concentrations of GPF.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) at the same position.[21]
-
Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration.
Protocol 5: Cell Invasion Assay (Transwell / Boyden Chamber Assay)
This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane matrix.[22]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol and Crystal Violet stain
Procedure:
-
Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top surface of the transwell insert membrane with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the coated insert, along with the desired concentration of GPF.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., complete medium with FBS) to the lower chamber.[22]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Removal of Non-Invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.[22]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol, then stain with Crystal Violet.
-
Imaging and Quantification: Take images of the stained cells under a microscope and count the number of invaded cells in several random fields to quantify invasion.[4]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology and in vitro experiments to investigate the anti-gastric cancer effects of paeoniflorin through the RAS/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the action mechanism of paeoniflorin in suppressing pancreatic cancer: A network pharmacology study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 10. apexbt.com [apexbt.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. ptglab.com [ptglab.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Galloylpaeoniflorin Efficacy in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models of neuroinflammation relevant for evaluating the therapeutic potential of Galloylpaeoniflorin (GPF) and its closely related parent compound, Paeoniflorin (B1679553) (PF). Detailed protocols for model induction and key efficacy assessments are provided to facilitate experimental design and execution.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative and neurological diseases. This compound (GPF), a galloylated derivative of paeoniflorin isolated from peony root, has demonstrated significant antioxidant and anti-inflammatory properties[1]. Preclinical studies have highlighted its potential as a neuroprotective agent by targeting key signaling pathways involved in the inflammatory cascade. These notes detail the application of GPF/PF in three widely used animal models: Lipopolysaccharide (LPS)-induced Neuroinflammation, Experimental Autoimmune Encephalomyelitis (EAE), and Cerebral Ischemia-Reperfusion Injury (CIRI).
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
The LPS-induced model is a well-established method for studying acute neuroinflammation and associated sickness behaviors, such as depression-like phenotypes. Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by microglial activation and the release of pro-inflammatory cytokines[2].
Rationale for Use
This model is valuable for screening the anti-inflammatory and neuroprotective effects of compounds like GPF. Paeoniflorin has been shown to significantly alleviate LPS-induced depression-like behaviors and attenuate neuroinflammation in microglial cells[2][3].
Experimental Protocol
1. Animals:
-
Maintain animals under standard laboratory conditions with ad libitum access to food and water.
2. Reagents:
-
Lipopolysaccharide (LPS) from Escherichia coli.
-
This compound (or Paeoniflorin).
-
Saline (vehicle).
3. Model Induction and Treatment:
-
Administer LPS intraperitoneally (i.p.) at a dose of 2 mg/kg for 7 consecutive days[2][3].
-
Co-administer GPF/PF (20, 40, or 80 mg/kg/day, i.p.) alongside LPS for the 7-day period[2][3]. A control group should receive saline.
4. Key Efficacy Endpoints:
-
Behavioral Tests: Conduct tests such as the forced swim test and tail suspension test to assess depression-like behaviors.
-
Biochemical Analysis:
-
Histology:
-
Perform Nissl and Golgi staining to evaluate neuronal loss and dendritic spine density in the hippocampus[4].
-
Use Iba1 immunohistochemistry to assess microglial activation.
-
Data Presentation
Table 1: Efficacy of Paeoniflorin in LPS-Induced Neuroinflammation Model
| Parameter | Control (LPS only) | PF (20 mg/kg) + LPS | PF (40 mg/kg) + LPS | PF (80 mg/kg) + LPS | Reference |
| Immobility Time (Forced Swim Test) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [3] |
| Hippocampal TNF-α | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2][3] |
| Hippocampal IL-1β | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2][3] |
| Hippocampal IL-6 | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2][3] |
| Hippocampal Nrf2 Expression | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [3] |
| Hippocampal HO-1 Expression | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [3] |
Visualizations
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS). The model involves immunizing animals with myelin-derived peptides to induce an autoimmune response against the CNS.
Rationale for Use
This model is ideal for investigating the immunomodulatory effects of GPF. Paeoniflorin has been shown to ameliorate the clinical symptoms of EAE by suppressing the differentiation of pro-inflammatory T helper 17 (Th17) cells and inhibiting the function of dendritic cells (DCs)[5].
Experimental Protocol
1. Animals:
-
Species: Female C57BL/6 mice[5].
2. Reagents:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)[5].
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[5].
-
Pertussis Toxin (PTX)[5].
-
Paeoniflorin (PF).
-
Phosphate Buffered Saline (PBS, vehicle).
3. Model Induction and Treatment:
-
Emulsify MOG35-55 (300 µ g/mouse ) in CFA[5].
-
Immunize mice subcutaneously with the MOG/CFA emulsion[5].
-
Administer PTX (200 ng/mouse) intravenously on the day of immunization and 2 days later[5].
-
Administer PF (5 mg/kg, i.p.) or PBS daily, starting from day 4 before EAE induction[5].
4. Key Efficacy Endpoints:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histopathology:
-
At the peak of the disease, perfuse mice and collect spinal cords.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Use Luxol Fast Blue (LFB) staining to evaluate demyelination.
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the spleen and CNS.
-
Analyze the population of Th17 cells (CD4+ IL-17+) to assess the immunomodulatory effect of the treatment.
-
Data Presentation
Table 2: Efficacy of Paeoniflorin in EAE Model
| Parameter | Control (EAE) | PF (5 mg/kg) + EAE | Reference |
| Mean Peak Clinical Score | Higher | Significantly Lower | [5] |
| Average Day of Onset | Earlier | Significantly Delayed | [5] |
| CNS Inflammatory Infiltration (H&E) | Severe | Significantly Reduced | [5] |
| CNS Demyelination (LFB) | Severe | Significantly Reduced | [5] |
| Percentage of Th17 cells in CNS | Increased | Significantly Decreased | [5] |
| Percentage of Th17 cells in Spleen | Increased | Significantly Decreased | [5] |
Visualizations
Cerebral Ischemia-Reperfusion Injury (CIRI) Model
The CIRI model mimics the pathophysiology of ischemic stroke, where the restoration of blood flow after an ischemic event paradoxically exacerbates tissue injury through oxidative stress and inflammation.
Rationale for Use
This model is crucial for evaluating the neuroprotective effects of GPF in the context of stroke. GPF has been shown to reduce infarct volume, improve neurological deficits, and decrease oxidative stress and inflammation in a rat model of CIRI[1][6].
Experimental Protocol
1. Animals:
-
Species: Wistar rats[6].
2. Reagents:
-
This compound (GPF).
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.
3. Model Induction and Treatment:
-
Induce cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes), followed by reperfusion[7].
-
Administer GPF at different doses (e.g., low, medium, high) intravenously or intraperitoneally at the onset of reperfusion.
4. Key Efficacy Endpoints:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-CIRI using a standardized scoring system.
-
Infarct Volume Measurement:
-
Sacrifice animals at 24 hours post-CIRI.
-
Section the brain and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Biochemical Analysis:
Data Presentation
Table 3: Efficacy of this compound in CIRI Model
| Parameter | CIRI Control | GPF (Low Dose) + CIRI | GPF (Medium Dose) + CIRI | GPF (High Dose) + CIRI | Reference |
| Infarct Volume (%) | High | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced | [6] |
| Neurological Score | High (deficit) | Dose-dependently Improved | Dose-dependently Improved | Dose-dependently Improved | [6] |
| Brain MDA Level | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [6] |
| Brain SOD Activity | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [6] |
| p-Akt Levels | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [1][6] |
| Nuclear Nrf2 Levels | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [1][6] |
Visualizations
References
- 1. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Paeoniflorin Ameliorates Experimental Autoimmune Encephalomyelitis via Inhibition of Dendritic Cell Function and Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effect of paeoniflorin on cerebral infarction induced by ischemia-reperfusion injury in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Galloylpaeoniflorin Formulations for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloylpaeoniflorin (GPF) is a natural monoterpenoid glycoside esterified with a galloyl group, primarily isolated from the roots of Paeonia lactiflora. It has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. However, the clinical translation of GPF is often hampered by its poor oral bioavailability and suboptimal pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the formulation of this compound for in vivo administration, aimed at enhancing its therapeutic efficacy. The focus is on nanoparticle and liposomal delivery systems, which have shown promise in improving the bioavailability of poorly soluble compounds.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data for paeoniflorin (B1679553), a closely related compound to this compound. This data is presented to illustrate the potential improvements in bioavailability that can be achieved through advanced formulation strategies. Due to a lack of publicly available, direct comparative studies on different this compound formulations, paeoniflorin data serves as a valuable proxy.
Table 1: Oral Administration of Paeoniflorin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Paeoniflorin Solution | 100 | 1.46 ± 0.29 | 0.80 ± 0.35 | 10.61 ± 1.51 | 100 | [1] |
| Paeoniflorin-Phospholipid Complex | 100 | 3.65 ± 0.42 | 1.5 ± 0.28 | 20.90 ± 2.98 | 197 | [1] |
| Paeoniflorin Nanoparticles (Glycyrrhiza Protein-Based) | 20 | 0.36 ± 0.04 | 1.5 ± 0.5 | 1.43 ± 0.21 | ~260 (vs. free PF) | [2] |
Note: Relative bioavailability is calculated relative to the paeoniflorin solution.
Table 2: Intravenous Administration of Paeoniflorin and its Derivative in Rats
| Compound | Dose (mg/kg) | t1/2β (h) | MRT (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Paeoniflorin | 12 | 1.25 ± 0.23 | 1.12 ± 0.19 | 1.54 ± 0.27 | 1.23 ± 0.18 | [3] |
| Paeoniflorin-6'-O-benzene sulfonate (CP-25) | 12 | 2.55 ± 0.31 | 2.87 ± 0.41 | 3.45 ± 0.52 | 0.98 ± 0.14 | [3] |
Signaling Pathways Modulated by this compound Analogs
Paeoniflorin and its derivatives, including this compound, have been shown to exert their therapeutic effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation and cell survival.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles
This protocol describes the preparation of this compound-loaded polymeric nanoparticles using the oil-in-water (o/w) single emulsification-solvent evaporation method.
Materials:
-
This compound (GPF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and GPF in DCM. For example, 100 mg of PLGA and 10 mg of GPF in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring on a magnetic stirrer. Following the addition, sonicate the mixture using a probe sonicator for 2-5 minutes on an ice bath to form an o/w emulsion.
-
Solvent Evaporation: Leave the emulsion stirring overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at approximately 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unencapsulated GPF and residual PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
References
- 1. Comparative pharmacokinetic study of paeoniflorin after oral administration of decoction of Radix Paeoniae Rubra and Radix Paeoniae Alba in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza Protein-Based Nanoparticles Enhance the Oral Bioavailability and Analgesic Efficacy of Paeoniflorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Galloylpaeoniflorin on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galloylpaeoniflorin (GPF) is a natural compound isolated from the roots of Paeonia lactiflora Pall.[1] Emerging research has highlighted its potential therapeutic effects, including anti-tumor properties.[1][2] Studies have shown that GPF can inhibit the proliferation and invasion of cancer cells, such as human neuroblastoma cells, and may enhance the efficacy of existing chemotherapeutic agents.[1][3] Assessing the impact of GPF on cell viability is a critical first step in evaluating its potential as a therapeutic agent. This document provides detailed protocols for quantifying GPF-induced effects on cell viability and elucidating the underlying mechanisms, specifically focusing on apoptosis.
Experimental Protocols
Three key experiments are detailed below to provide a comprehensive assessment of this compound's effect on cell viability: the MTT assay for metabolic activity, Annexin V/PI staining for apoptosis detection, and Western blotting for analysis of apoptotic signaling proteins.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan (B1609692) crystals.[5][6] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[6]
Materials:
-
This compound (GPF)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[5]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, replace the old medium with 100 µL of medium containing various concentrations of GPF. Include a vehicle control (medium with the same amount of solvent used to dissolve GPF, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT stock solution to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[8][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat with this compound as described in the MTT protocol (typically in 6-well plates or T25 flasks).
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells.[9][11] For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[9][10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.[12] Healthy cells will be negative for both Annexin V and PI (Annexin V-/PI-). Early apoptotic cells are Annexin V positive and PI negative (Annexin V+/PI-). Late apoptotic or necrotic cells are positive for both stains (Annexin V+/PI+).[8][12]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a sample, providing mechanistic insight into the apoptotic pathway activated by this compound. Key markers for apoptosis include the cleavage of caspases (e.g., Caspase-3, -7, -8, -9) and Poly (ADP-ribose) polymerase-1 (PARP), as well as changes in the expression of Bcl-2 family proteins.[13][14]
Materials:
-
Treated and control cells
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Protein Extraction: After treatment with GPF, harvest cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[11] These antibodies will target proteins of interest (e.g., cleaved Caspase-3).
-
Washing: Wash the membrane three times with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, apply ECL reagents and visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponds to the amount of protein.[11] Use a loading control like β-actin to normalize the data.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| GPF Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (% of Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 10 | 1.15 ± 0.07 | 92% |
| 25 | 0.98 ± 0.06 | 78% |
| 50 | 0.65 ± 0.05 | 52% |
| 100 | 0.31 ± 0.04 | 25% |
Table 2: Apoptosis Analysis by Flow Cytometry after 48h Treatment with this compound
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| GPF (50 µM) | 48.6 ± 3.5 | 35.1 ± 2.8 | 16.3 ± 1.9 |
Table 3: Relative Protein Expression of Apoptosis Markers (Western Blot)
| Treatment Group | Cleaved Caspase-3 / Total Caspase-3 (Fold Change) | Cleaved PARP / Total PARP (Fold Change) | Bax / Bcl-2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| GPF (50 µM) | 4.2 | 3.8 | 3.1 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overall experimental workflow for assessing GPF's effect on cell viability.
Signaling Pathway of this compound
Research indicates that this compound exerts its anti-tumor effects in neuroblastoma cells by modulating the AMPK/miR-489/XIAP pathway.[1][2][3]
Caption: Proposed signaling pathway of this compound leading to apoptosis.
References
- 1. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. 6'-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-techne.com [bio-techne.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Extraction and Purification of Galloylpaeoniflorin from Paeonia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galloylpaeoniflorin, a prominent bioactive monoterpene glycoside found in various Paeonia species, has garnered significant interest for its therapeutic potential, including its activity as an NF-κB inhibitor.[1] This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound, intended to guide researchers in isolating this compound for further study and drug development. The protocols described herein are based on established methodologies for related compounds from Paeonia species and have been adapted for the specific target of this compound.
Data Presentation: Quantitative Analysis of Extraction and Purification
The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related compounds from Paeonia species. This data provides a comparative overview of the efficiency of different methods.
Table 1: this compound and Paeoniflorin (B1679553) Content in Paeonia Species
| Compound | Paeonia Species | Plant Part | Method of Analysis | Content (mg/g dry weight) | Reference |
| This compound | Paeonia ostii | Root Bark | Not Specified | 4.43 ± 0.42 | [1] |
| This compound | Paeoniae Radix | Root | HPLC | 2.5 - 25.3 | Not Specified |
| Paeoniflorin | Paeonia lactiflora | Root | HPLC | 73.89 ± 0.76 (70% Ethanol (B145695) Extract) | [2][3] |
| Paeoniflorin | Paeonia lactiflora | Root | HPLC | 57.87 ± 0.20 (Water Extract) | [2][3] |
| Paeoniflorin | Paeoniae Radix | Root | ¹H-NMR | 26.0 ± 0.7 |
Table 2: Comparison of Extraction and Purification Methodologies
| Method | Starting Material | Target Compound(s) | Key Parameters | Result | Reference |
| Ultrasonic-Assisted Extraction | Radix Paeoniae Alba | Paeoniflorin | 40% Ethanol, 1:15 solid-liquid ratio, 50°C, 10 min | 8.76% yield of paeoniflorin | Not Specified |
| Macroporous Resin Chromatography (D101) | Crude extract of Radix Paeoniae Rubra | Albiflorin (B1665693) and Paeoniflorin | Elution with 20% ethanol | 72.18% elution ratio for albiflorin, 90.84% for paeoniflorin | [4] |
| Macroporous Resin (LX38) & MPLC | White peony rhizome | Paeoniflorin and Albiflorin | Not specified | 15-fold increase in content (24.5% PF, 16.8% AF) | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude sample of Paeonia lactiflora | Paeoniflorin | n-butanol-ethyl acetate-water (1:4:5, v/v) | 33.2 mg paeoniflorin (98.2% purity) from 160 mg crude sample | Not Specified |
| High-Voltage Pulse Electric Field & Enzymolysis | Paeonia lactiflora | Paeoniflorin and Albiflorin | Not specified | 16.23 g paeoniflorin (98.0% purity), 6.77 g albiflorin (92.8% purity) from starting material | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Ethanol Extraction of this compound from Paeonia Root
This protocol describes a standard ethanol-based extraction method.
1. Materials and Equipment:
-
Dried and powdered root of Paeonia species
-
70% Ethanol (v/v)
-
Shaking incubator or sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
2. Procedure:
-
Weigh 100 g of dried, powdered Paeonia root and place it in a suitable flask.
-
Add 1 L of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).
-
Agitate the mixture in a shaking incubator at room temperature for 24 hours. Alternatively, perform ultrasonic-assisted extraction for 1-2 hours at 50°C.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Freeze-dry the concentrated aqueous extract to obtain the crude extract powder.
-
Store the crude extract at -20°C for further purification.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol outlines the purification of the crude extract using macroporous resin.
1. Materials and Equipment:
-
Crude Paeonia extract
-
Macroporous resin (e.g., D101 or equivalent)
-
Glass chromatography column
-
Peristaltic pump
-
Deionized water
-
Ethanol (various concentrations for elution)
-
Fraction collector
-
HPLC system for analysis
2. Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Column Packing: Pack a glass column with the pre-treated resin. Equilibrate the column by washing with deionized water at a flow rate of 2 bed volumes (BV)/hour until the effluent is neutral.
-
Sample Loading: Dissolve the crude extract in deionized water to a concentration of approximately 10 mg/mL. Load the sample solution onto the column at a flow rate of 2 BV/hour.
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities such as sugars and salts.
-
Elution: Elute the column with a stepwise gradient of ethanol in water.
-
Begin with 20% ethanol to elute paeoniflorin and related glycosides.[4]
-
Gradually increase the ethanol concentration (e.g., 40%, 60%, 80%) to elute compounds of increasing hydrophobicity. This compound is expected to elute at a slightly higher ethanol concentration than paeoniflorin due to the galloyl group.
-
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
-
Final Product: Lyophilize the concentrated solution to obtain purified this compound.
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound
This protocol is for achieving high-purity this compound.
1. Materials and Equipment:
-
Crude or partially purified Paeonia extract
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-butanol-ethyl acetate-water)
-
HPLC system for analysis
2. Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-butanol-ethyl acetate-water (1:4:5, v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.
-
HSCCC System Preparation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the revolution speed to 800-1000 rpm.
-
Pump the mobile phase (lower phase) into the column at a flow rate of 1.5-2.0 mL/min until hydrodynamic equilibrium is reached (i.e., the mobile phase emerges from the outlet).
-
-
Sample Injection: Dissolve the crude or partially purified extract in a small volume of the biphasic solvent system and inject it into the HSCCC system.
-
Separation and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector (e.g., at 230 nm) and collect fractions based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Pooling and Concentration: Pool the desired fractions and remove the solvent using a rotary evaporator.
-
Final Product: Dry the purified compound under vacuum to obtain high-purity this compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
References
- 1. Comprehensive comparison of different parts of Paeonia ostii, a food-medicine plant, based on untargeted metabolomics, quantitative analysis, and bioactivity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. researchgate.net [researchgate.net]
- 4. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
Application Notes and Protocols: Galloylpaeoniflorin in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Galloylpaeoniflorin (GPF) and its parent compound, Paeoniflorin (B1679553) (PF), in preclinical models of neurodegenerative diseases. The information compiled herein, based on current scientific literature, is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of these natural compounds.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Key pathological features include neuroinflammation, oxidative stress, and apoptosis. This compound, a galloylated derivative of paeoniflorin isolated from peony root, has emerged as a promising neuroprotective agent due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] This document summarizes the key findings, presents quantitative data, and provides detailed protocols for the application of this compound in relevant in vitro and in vivo models.
Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. The primary mechanisms include:
-
Antioxidant Effects: GPF activates the PI3K/Akt/Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1][2] This helps to mitigate oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[1][3]
-
Anti-inflammatory Effects: GPF suppresses neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways, including Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).[2][4][5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][4][5][7][8][9]
-
Anti-apoptotic Effects: GPF and its parent compound Paeoniflorin have been shown to inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins, reducing the activity of caspases, and suppressing the JNK/p53 signaling pathway.[4][10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and Paeoniflorin in neurodegenerative disease models.
Table 1: In Vitro Studies
| Cell Line | Model of Neurodegeneration | Compound | Concentration(s) | Key Findings | Reference(s) |
| PC12 | Oxygen-Glucose Deprivation (OGD) | GPF | 10, 20, 40 μM | Dose-dependent increase in cell viability; decrease in LDH release, ROS, MDA, TNF-α, and IL-1β levels; increase in SOD activity and p-Akt/Akt and Nrf2 levels. | [1] |
| PC12 | Glutamate-induced toxicity | PF | 10, 50, 100 μM | Dose-dependent increase in cell viability; decrease in apoptosis, intracellular Ca2+, and ROS levels; increase in SOD activity. | [3][13] |
| SH-SY5Y | α-synuclein preformed fibrils (PFF) | PF | Not specified | Dose-dependently increased cell viability and mitochondrial membrane potential; decreased ROS, MDA, TNF-α, IL-2, and IL-6 levels. | [14] |
| SH-SY5Y | Neuroblastoma | GPF | 10, 20, 40 μM | Inhibited proliferation and invasion; enhanced cisplatin-induced apoptosis. | [15][16] |
| C6 Glial Cells | Aβ₂₅₋₃₅-induced neuroinflammation | PF | Not specified | Inhibited NO production and secretion of IL-6, IL-1β, and TNF-α; suppressed NF-κB activation. | [5] |
Table 2: In Vivo Studies
| Animal Model | Disease Model | Compound | Dosage(s) | Key Findings | Reference(s) |
| Rats | Cerebral Ischemia-Reperfusion Injury | GPF | 10, 20, 40 mg/kg | Reduced infarct volume and neurological deficits; decreased MDA, TNF-α, and IL-1β levels; increased SOD, GSH, and GSH-Px levels. | [1] |
| APP/PS1 Mice | Alzheimer's Disease | PF | 5 mg/kg, i.p. | Improved cognitive function; reduced Aβ formation and glial activation; decreased pro-inflammatory cytokines. | [4] |
| 5XFAD Mice | Alzheimer's Disease | PF | 5 mg/kg, i.p. | Decreased escape latency and path length in Morris water maze test; increased alternation rate in T-maze test. | [17] |
| MPTP Mice | Parkinson's Disease | PF | 2.5, 5 mg/kg, s.c. | Protected TH-positive neurons and striatal nerve fibers; attenuated neuroinflammation. | [8] |
| 6-OHDA Rats | Parkinson's Disease | PF | Not specified | Combined with mDA transplantation, improved dopaminergic neuron differentiation and survival. | [6][18] |
| LPS-induced Mice | Neuroinflammation | PF | 5, 10 mg/kg/day | Attenuated oxidative stress; downregulated NF-κB pathway-related proteins; decreased iNOS and COX-2. | [19] |
Experimental Protocols
In Vitro Neuroprotection Assay using PC12 Cells and Oxygen-Glucose Deprivation (OGD)
This protocol is adapted from studies investigating the neuroprotective effects of this compound against ischemia-reperfusion injury in vitro.[1]
Materials:
-
PC12 cells
-
DMEM (high glucose)
-
Horse serum
-
Fetal bovine serum (FBS)
-
Glucose-free DMEM
-
This compound (GPF)
-
LDH cytotoxicity assay kit
-
ROS assay kit (e.g., DCFH-DA)
-
ELISA kits for TNF-α and IL-1β
-
SOD and MDA assay kits
-
PI3K inhibitor (Ly294002) (optional)
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed PC12 cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
OGD Induction:
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with glucose-free DMEM and place the cells in a hypoxic incubator (94% N₂, 5% CO₂, 1% O₂) for 4 hours at 37°C.
-
-
GPF Treatment:
-
Prepare stock solutions of GPF in DMSO and dilute to final concentrations (e.g., 10, 20, 40 μM) in DMEM with 1% FBS.
-
After the 4-hour OGD, replace the glucose-free DMEM with the GPF-containing medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours to simulate reperfusion.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or CCK-8 assay.
-
LDH Release: Measure lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Determine SOD activity and MDA levels in cell lysates.
-
Inflammation: Quantify the levels of TNF-α and IL-1β in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Analyze the protein expression levels of p-Akt, Akt, and Nrf2 in cell lysates to investigate the PI3K/Akt/Nrf2 pathway.
-
In Vivo Neuroprotection Assay in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol is based on studies evaluating the neuroprotective effects of Paeoniflorin in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[8][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
Paeoniflorin (PF)
-
Saline solution
-
Apomorphine
-
Apparatus for behavioral tests (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
-
Western blot reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Induction:
-
Dissolve MPTP-HCl in saline.
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce dopaminergic neurodegeneration.
-
-
PF Treatment:
-
Dissolve PF in saline.
-
Administer PF (e.g., 2.5 and 5 mg/kg, subcutaneously) daily for a specified period (e.g., 11 days), starting before or after MPTP administration depending on the study design (preventive or therapeutic).
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in sucrose (B13894) solutions.
-
Section the brains (e.g., substantia nigra and striatum) using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and nerve terminals in the striatum.
-
-
Western Blot Analysis:
-
From a separate cohort of animals, collect fresh brain tissue (striatum and substantia nigra) and prepare protein lysates.
-
Perform Western blot analysis to measure the levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and inflammation (e.g., Iba1 for microglia activation, GFAP for astrocyte activation, NF-κB).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound leading to neuroprotection.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in vitro and in vivo.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological processes of oxidative stress, neuroinflammation, and apoptosis, makes it a compelling candidate for further investigation. The protocols and data presented in these application notes provide a foundation for researchers to explore the neuroprotective effects of this compound and to advance its development as a potential therapeutic agent for neurodegenerative disorders.
References
- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Paeoniflorin Against Glutamate-Induced Neurotoxicity in PC12 Cells via Antioxidant Mechanisms and Ca2+ Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Roles of Paeoniflorin in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin ameliorates cognitive impairment in Parkinson’s disease via JNK/p53 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of paeoniflorin in the mouse model of Parkinson's disease through α-synuclein/protein kinase C δ subtype signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paeoniflorin Attenuates Oxidative Stress and Inflammation in Parkinson's Disease by Activating the HSF1-NRF1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Paeoniflorin exerts neuroprotective effects in a transgenic mouse model of Alzheimer's disease via activation of adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paeoniflorin Combined with Neural Stem Cell Transplantation for Parkinson’s Disease: Dual Mechanism of Cell Therapy and Inflammation Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Galloylpaeoniflorin for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Galloylpaeoniflorin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays?
A1: this compound is a natural monoterpenoid glycoside derived from the roots of the peony plant (Paeonia lactiflora)[]. Like many natural compounds, it exhibits poor solubility in aqueous solutions, which are the basis for most cell culture media. This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results in cell-based assays.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are effective solvents for dissolving this compound[]. DMSO is particularly common for cell culture applications as it is miscible with water and culture media. A high concentration stock solution can be prepared in DMSO and then diluted to the final working concentration in the aqueous assay medium[2][3].
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%[4]. However, the tolerance to DMSO can be cell-line dependent, so it is crucial to include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments to account for any solvent-induced effects[4].
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A4: This is a common issue when the compound's concentration in the final aqueous solution exceeds its solubility limit. To address this, you can try a stepwise dilution of the DMSO stock into the cell culture medium to avoid a sudden change in solvent polarity. Alternatively, using solubility enhancers or co-solvents can help maintain the compound in solution[5][6].
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for cell-based assays.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the initial solvent (e.g., DMSO). | The concentration may be too high, or the compound may require assistance to dissolve. | - Try gentle warming (e.g., 37°C water bath).- Use vortexing or sonication to aid dissolution[7][8].- Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect solubility. |
| The compound dissolves in DMSO but precipitates immediately upon dilution in cell culture medium. | The final concentration in the aqueous medium is above the solubility limit of this compound. | - Prepare a more concentrated stock solution in DMSO so a smaller volume is needed for the final dilution.- Perform a serial dilution in the cell culture medium rather than a single large dilution step[5].- Consider using a co-solvent formulation (see Experimental Protocols). |
| The prepared solution is hazy or contains visible particles. | The compound may not be fully dissolved, or it may have started to precipitate. | - Attempt to redissolve using gentle warming and sonication.- Filter the solution through a sterile 0.22 µm syringe filter to remove undissolved particles before adding to cells. |
| I'm observing cellular toxicity that may not be related to the compound's activity. | The final concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line. | - Lower the final DMSO concentration to less than 0.1% if possible.- Always include a vehicle control with the same final DMSO concentration to assess solvent toxicity.- If DMSO toxicity is confirmed, explore alternative, less toxic organic solvents or co-solvent systems. |
Quantitative Data Summary
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (158.09 mM) | Ultrasonic assistance may be needed[8]. |
| Co-solvent System 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.95 mM) | Provides a clear solution[6]. |
| Co-solvent System 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.95 mM) | SBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent. Provides a clear solution[6]. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | A specific quantitative value is not available, but experimental evidence strongly indicates low aqueous solubility. For comparison, the related compound Paeoniflorin has a solubility of approximately 10 mg/mL in PBS (pH 7.2)[9]. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution in DMSO
This protocol is suitable for most routine cell-based assays where a final DMSO concentration of ≤ 0.5% is acceptable.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A common high concentration is 10 mM to 50 mM.
-
Calculate the required mass of this compound. (Mass = Desired Concentration x Volume x Molecular Weight of this compound (632.57 g/mol )).
-
Weigh the this compound and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[6].
Protocol 2: Preparation of this compound using a Co-Solvent System
This protocol is recommended when a higher final concentration of this compound is required in the aqueous medium, or when DMSO-related toxicity is a concern.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (to prepare 1 mL of a ≥ 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300 .
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL and mix well.
-
This final solution will have a this compound concentration of ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[6].
-
Further dilute this solution in cell culture medium to achieve the desired final concentration for your assay. Remember to include an equivalent vehicle control.
Visualizations
Caption: Experimental workflow for preparing this compound for cell-based assays.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Galloylpaeoniflorin stability testing and identification of degradation products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability testing and identifying degradation products of galloylpaeoniflorin. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the ester bond linking the galloyl moiety to the paeoniflorin (B1679553) backbone. This degradation results in the formation of two main products: paeoniflorin and gallic acid. This is inferred from metabolic studies of paeoniflorin and the general chemical behavior of galloyl esters.
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is expected to be most susceptible to degradation under basic (alkaline) conditions and at elevated temperatures. This is due to the base-catalyzed hydrolysis of the ester linkage. It may also be sensitive to oxidative and photolytic stress, although to a lesser extent than hydrolytic degradation.
Q3: What are the expected degradation products of this compound?
A3: The primary and most anticipated degradation products are paeoniflorin and gallic acid, resulting from the cleavage of the ester bond. Under more severe stress conditions, further degradation of paeoniflorin itself may occur.
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for the quantitative analysis of this compound and its degradation products. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry such as Time-of-Flight (TOF), is recommended.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in the sample solution before analysis.
-
Possible Cause: The pH of the sample diluent may be alkaline. This compound is unstable in basic solutions.
-
Solution: Ensure the sample diluent is neutral or slightly acidic. A common practice is to use a mobile phase-like diluent or a buffered solution with a pH between 4 and 6.
Issue 2: Poor separation between this compound, paeoniflorin, and gallic acid peaks in the chromatogram.
-
Possible Cause: The chromatographic conditions (mobile phase composition, gradient, column chemistry) are not optimized for resolving these compounds.
-
Solution:
-
Mobile Phase: A typical mobile phase for the separation of these compounds is a gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Column: A C18 reversed-phase column is generally suitable. Experiment with different column lengths, particle sizes, and manufacturers to achieve optimal resolution.
-
Gradient Optimization: Adjust the gradient slope to increase the separation between the closely eluting peaks of paeoniflorin and gallic acid from the parent this compound peak.
-
Issue 3: The mass balance in the forced degradation study is not within the acceptable range (e.g., 95-105%).
-
Possible Cause 1: Some degradation products may not be detected by the UV detector at the chosen wavelength.
-
Solution 1: Use a photodiode array (PDA) detector to analyze the peaks at multiple wavelengths and ensure all significant degradation products are being detected.
-
Possible Cause 2: Further degradation of the primary degradation products into smaller, non-chromophoric, or volatile compounds.
-
Solution 2: Employ a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. For structural elucidation of all potential degradants, LC-MS is invaluable.
-
Possible Cause 3: Incomplete elution of all components from the column.
-
Solution 3: Extend the gradient run time and include a high-organic wash step at the end of each run to ensure all compounds are eluted.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 2 hours. Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 30 minutes. Neutralize the solution with 0.1 M hydrochloric acid before analysis. Due to the high lability in basic conditions, shorter exposure time is recommended initially.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 2 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 24 hours. Also, heat a solution of this compound (in a neutral solvent) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm and 270 nm (using a PDA detector is recommended).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of Expected Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2 hours | 10-20% | Paeoniflorin, Gallic Acid |
| Base Hydrolysis | 0.1 M NaOH, RT | 30 minutes | >50% | Paeoniflorin, Gallic Acid |
| Oxidative | 3% H₂O₂, RT | 2 hours | 5-15% | Oxidized derivatives, Paeoniflorin, Gallic Acid |
| Thermal (Solid) | 80°C | 24 hours | <10% | Minor thermal degradants |
| Thermal (Solution) | 60°C | 24 hours | 10-30% | Paeoniflorin, Gallic Acid |
| Photolytic | ICH Q1B conditions | - | 5-15% | Photodegradation products |
Note: The expected degradation percentages are estimates and should be confirmed experimentally. The extent of degradation can be adjusted by modifying the stressor concentration, temperature, and exposure time.
Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
Galloylpaeoniflorin In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of galloylpaeoniflorin (GPF) in in vivo animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a galloylated derivative of paeoniflorin (B1679553), exerts its effects through multiple signaling pathways. In vivo and in vitro studies have demonstrated its ability to modulate key cellular processes related to inflammation, oxidative stress, and cell survival. Notably, GPF has been shown to activate the PI3K/Akt/Nrf2 pathway, which plays a crucial role in protecting against oxidative stress and neuroinflammation.[1] Additionally, it has been identified as an inhibitor of NF-κB, a key regulator of inflammation.[2] In vitro studies also suggest its involvement in the AMPK/miR-489/XIAP pathway, which can influence cell proliferation and apoptosis.[3][4][5]
Q2: What are the recommended starting doses for this compound in vivo?
A2: Direct in vivo dosage data for this compound is limited. However, a key study on cerebral ischemia-reperfusion injury in rats demonstrated significant neuroprotective effects at a specific dosage. As a starting point, researchers can refer to the dosages used for its parent compound, paeoniflorin, in various animal models, keeping in mind that the galloyl moiety may affect its bioavailability and potency. Dose-response studies are critical to determine the optimal dose for your specific model.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: this compound can be formulated for in vivo administration using a combination of solvents to ensure solubility and stability. A common vehicle for similar compounds involves a multi-component system. For instance, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to first dissolve the compound in DMSO and then sequentially add the other solvents.[2] Another option includes using 10% DMSO in corn oil.[2] The choice of vehicle should be validated for its compatibility with the specific animal model and administration route.
Q4: What is the known pharmacokinetic profile of this compound?
A4: The pharmacokinetic data specifically for this compound is not extensively documented. However, studies on paeoniflorin, its parent compound, indicate low oral bioavailability.[6][7] Derivatives of paeoniflorin have been synthesized to improve absorption and bioavailability.[7][8] For instance, a paeoniflorin derivative, CP-25, showed improved absorption, lower clearance, and a longer mean residence time in rats compared to paeoniflorin.[7][8] This suggests that the addition of the galloyl group in this compound may alter its pharmacokinetic properties, but specific studies are needed to confirm this.
Troubleshooting Guide
Issue 1: High variability in therapeutic response between animals in the same dose group.
-
Possible Cause 1: Improper drug administration.
-
Solution: Ensure consistent administration technique. For oral gavage, verify proper placement of the gavage needle to deliver the full dose to the stomach. For intravenous injections, visually inspect for any signs of perivascular administration. For intraperitoneal injections, vary the injection site to avoid repeated administration to the same location.
-
-
Possible Cause 2: Inconsistent formulation.
-
Solution: Prepare the this compound formulation fresh for each experiment to ensure consistency. Ensure the compound is fully dissolved in the vehicle before administration. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[2]
-
-
Possible Cause 3: Animal-to-animal variability.
-
Solution: Ensure that animals are age- and weight-matched across all experimental groups. Randomize animals into groups to minimize bias.
-
Issue 2: Lack of efficacy at the initial dose.
-
Possible Cause 1: Insufficient dosage.
-
Solution: Conduct a dose-escalation study to determine the optimal therapeutic dose. Start with a low dose and incrementally increase it in different groups of animals while monitoring for both efficacy and any signs of toxicity.
-
-
Possible Cause 2: Poor bioavailability.
-
Possible Cause 3: Rapid metabolism.
-
Solution: Investigate the metabolic profile of this compound. The active compound in vivo may be a metabolite rather than the parent compound.[9] Consider co-administering with inhibitors of relevant metabolic enzymes, if known, to increase exposure.
-
Issue 3: Signs of toxicity in treated animals.
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dosage. Conduct a maximum tolerated dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. If the vehicle is found to be toxic, explore alternative, more biocompatible formulations.
-
-
Possible Cause 3: Acute toxicity of the compound.
-
Solution: Perform an acute toxicity study to understand the short-term adverse effects of this compound. This involves administering a single high dose to a small group of animals and observing them for a set period.
-
Data Presentation
Table 1: In Vivo Dosages of this compound and Paeoniflorin in Rodent Models
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Observed Effects |
| 6'-O-Galloylpaeoniflorin | Rat | Cerebral Ischemia-Reperfusion | Intravenous | 20 mg/kg | Reduced infarct volume, improved neurological deficits, decreased oxidative stress and inflammation.[1] |
| Paeoniflorin | Rat | Cerebral Ischemia-Reperfusion | Intraperitoneal | 5 mg/kg | Decreased neurological deficit scores and infarct volume.[10] |
| Paeoniflorin | Mouse | Alzheimer's Disease (APP/PS1) | Intraperitoneal | 5 mg/kg/day for 4 weeks | Ameliorated cognitive impairment, reduced Aβ plaque burden.[11] |
| Paeoniflorin | Mouse | Parkinson's Disease (MPTP) | Subcutaneous | 2.5 and 5 mg/kg for 11 days | Attenuated dopaminergic neurodegeneration.[12] |
| Paeoniflorin | Rat | Rheumatoid Arthritis | Intraperitoneal | 5, 10, and 20 mg/kg for 3 weeks | Increased pain threshold and decreased arthritic symptoms. |
Experimental Protocols
Protocol 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This protocol is based on the methodology described in the study by Wang et al. (2018).[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Ischemia-Reperfusion Injury:
-
Anesthetize the rats.
-
Induce middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
-
Experimental Groups:
-
Sham-operated group.
-
Ischemia-Reperfusion (I/R) model group.
-
I/R + this compound (20 mg/kg) group.
-
I/R + this compound + PI3K inhibitor (to confirm pathway) group.
-
-
Drug Administration:
-
Administer this compound (20 mg/kg) intravenously at the beginning of reperfusion.
-
-
Outcome Measures (at 24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized scoring system.
-
Infarct Volume Measurement: Use TTC staining to quantify the ischemic brain damage.
-
Biochemical Assays: Measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β) in brain tissue homogenates.
-
Western Blot Analysis: Assess the protein expression levels of key components of the PI3K/Akt/Nrf2 signaling pathway.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.
Caption: In vitro AMPK/miR-489/XIAP pathway modulated by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 8. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Paeoniflorin Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Galloylpaeoniflorin Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Galloylpaeoniflorin (GPF) in their experiments and encountering potential assay interference. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and mitigate common issues, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a natural compound extracted from the roots of Paeonia lactiflora. Structurally, it is a galloylated derivative of paeoniflorin, possessing a galloyl group which is a type of polyphenol. Polyphenolic compounds are well-documented as Pan-Assay Interference Compounds (PAINS).[1][2] Their propensity to interfere arises from several mechanisms, including but not limited to compound aggregation, redox activity, and interference with optical readouts.[1][3]
Q2: My initial screen shows this compound as a potent inhibitor of my target protein. How can I be sure this is a genuine result?
A2: It is crucial to perform a series of counter-screens and orthogonal assays to validate your initial findings. A true "hit" will demonstrate consistent activity across different assay formats and its mechanism of action will be verifiable through specific follow-up studies. Many initial hits from high-throughput screening can be false positives due to assay interference.[3][4][5]
Q3: What are the most common mechanisms by which this compound might be causing interference?
A3: Based on its chemical structure and the known behavior of similar polyphenolic compounds, this compound could interfere through the following mechanisms:
-
Compound Aggregation: At certain concentrations, GPF molecules may self-associate to form colloidal aggregates in your assay buffer. These aggregates can non-specifically sequester and denature proteins, leading to apparent but false inhibition.[4][5][6][7]
-
Redox Cycling: The galloyl moiety of GPF has redox potential. It can participate in redox reactions within the assay, potentially generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This can lead to non-specific modification of proteins or interference with assay components, particularly in assays that are sensitive to redox conditions.[1][8]
-
Spectroscopic Interference: GPF may absorb light or fluoresce at the same wavelengths used for excitation or emission in your assay, leading to artificially high or low signals (quenching).[3][5][9]
-
Non-specific Reactivity: The galloyl group contains reactive functionalities that could potentially form covalent adducts with nucleophilic residues (like cysteine) on proteins, leading to irreversible inhibition that is not specific to the intended binding site.[8][10]
Q4: I am observing a very steep dose-response curve for this compound in my enzyme inhibition assay. What could this indicate?
A4: A steep Hill slope in a dose-response curve can be an indicator of compound aggregation.[10] Aggregators often exhibit a sharp transition from no activity to full activity once they reach a critical aggregation concentration (CAC).[7]
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
Issue 1: Suspected Compound Aggregation
Symptoms:
-
High level of inhibition that is not reproducible in orthogonal assays.
-
Steep dose-response curve.
-
Inhibition is sensitive to the presence of detergents.
Troubleshooting Workflow:
Caption: Workflow to diagnose aggregation-based interference.
Issue 2: Potential Redox-Mediated Interference
Symptoms:
-
Assay results are sensitive to the presence of reducing agents.
-
Inconsistent results between assay runs.
-
The assay buffer contains components susceptible to oxidation or reduction.
Troubleshooting Steps:
| Step | Action | Expected Outcome if Redox Interference is Present |
| 1 | Add a reducing agent | Add 1 mM Dithiothreitol (DTT) to your assay buffer. |
| 2 | Pre-incubate GPF | Pre-incubate GPF in the assay buffer for 30 minutes before adding the protein. |
| 3 | Run a counter-screen | Use a redox-sensitive dye (e.g., DCFDA) to directly measure ROS production by GPF in your assay buffer. |
| 4 | Test in an orthogonal assay | Use an assay with a different detection method that is less sensitive to redox changes (e.g., mass spectrometry-based). |
Issue 3: Spectroscopic Interference
Symptoms:
-
High background signal in wells containing only GPF and buffer.
-
Quenching of the fluorescent or colorimetric signal.
Troubleshooting Steps:
| Step | Action | Expected Outcome if Spectroscopic Interference is Present |
| 1 | Measure GPF's spectral properties | Scan the absorbance and fluorescence spectra of GPF at the assay concentration in the assay buffer. |
| 2 | Run a buffer-only control | Prepare wells with assay buffer and GPF at various concentrations, but without the enzyme or substrate. |
| 3 | Change the detection wavelength | If possible, switch to a fluorescent probe or colorimetric substrate that operates at a different wavelength where GPF does not interfere. |
| 4 | Use a time-resolved fluorescence assay | If available, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can minimize interference from compound autofluorescence. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
Set A (Control): Perform the assay according to your standard protocol. Include a dose-response curve for this compound.
-
Set B (Detergent): Prepare the assay buffer to contain 0.01% (v/v) Triton X-100. Perform the identical assay as in Set A, including the same dose-response for this compound.
-
Incubate both sets of reactions and measure the endpoint.
-
Interpretation: A significant rightward shift in the IC₅₀ value or a complete loss of inhibition in the presence of Triton X-100 strongly suggests that this compound is acting via an aggregation-based mechanism.[11]
Protocol 2: Irreversible Inhibition Check
Objective: To test if this compound is an irreversible inhibitor, possibly through non-specific covalent modification.
Methodology:
-
Prepare a concentrated mixture of your target protein (e.g., 10x the final assay concentration) and this compound (e.g., 10x its apparent IC₅₀).
-
Incubate this mixture for 30 minutes.
-
Dilute the mixture 100-fold into the complete assay medium containing the substrate.
-
Measure the enzyme activity immediately.
-
Control: In parallel, dilute the 10x protein into an assay medium containing this compound at its 1x final concentration and measure activity immediately.
-
Interpretation: If this compound is a reversible inhibitor, the activity in the diluted sample should recover to a level comparable to the control. If it is an irreversible inhibitor, the activity will remain low.[3][5]
Signaling Pathway and Workflow Diagrams
Caption: Relationship between GPF properties and assay artifacts.
Caption: A comprehensive workflow for triaging this compound hits.
References
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of Galloylpaeoniflorin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Galloylpaeoniflorin (GPF).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound (GPF)?
A1: The poor oral bioavailability of GPF is attributed to two main factors:
-
Poor Permeability: GPF, a monoterpenoid glycoside, possesses characteristics of high solubility and low permeability. Its molecular structure, containing multiple polar groups, hinders its passive diffusion across the intestinal epithelium.
-
P-glycoprotein (P-gp) Efflux: GPF is a substrate for the P-glycoprotein (P-gp) efflux transporter. P-gp is an ATP-dependent pump located on the apical side of intestinal epithelial cells that actively transports a wide range of xenobiotics, including GPF, back into the intestinal lumen, thereby reducing its net absorption. Studies on the related compound paeoniflorin (B1679553) have shown that its transport rate across a Caco-2 monolayer is low, with an efflux ratio greater than two, indicating significant P-gp mediated efflux.[1]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of GPF?
A2: Several formulation strategies have shown promise in overcoming the bioavailability challenges of poorly permeable and P-gp substrate drugs like GPF. These include:
-
Solid Dispersions: This technique involves dispersing GPF in a hydrophilic polymer matrix at a solid state. This can enhance the dissolution rate and may lead to the formation of a supersaturated solution in the gastrointestinal tract, thereby increasing the concentration gradient for absorption.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. These formulations can enhance the solubility and lymphatic transport of lipophilic drugs, and some excipients used in SEDDS can also inhibit P-gp.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like GPF, within their hydrophobic cavity. This complexation can increase the solubility, stability, and permeability of the drug.
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating GPF into nanoparticles, such as those made from natural proteins or phospholipids, can protect it from degradation, improve its uptake by intestinal cells through endocytosis, and potentially bypass P-gp efflux.[2]
Q3: How can I assess the potential for P-gp mediated efflux of my GPF formulation in vitro?
A3: The Caco-2 cell permeability assay is the gold standard in vitro model for studying intestinal drug absorption and the involvement of transporters like P-gp. To assess P-gp mediated efflux, you would perform a bidirectional transport study, measuring the permeability of GPF from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 cell monolayer.
An efflux ratio (ER) , calculated as the ratio of the apparent permeability coefficient (Papp) in the B-A direction to the Papp in the A-B direction (ER = Papp(B-A) / Papp(A-B)), is determined. An efflux ratio greater than 2 is a strong indicator of active efflux.
To confirm the involvement of P-gp, the transport study can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that GPF is a substrate of P-gp.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of GPF Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of the drug powder. | Incorporate a hydrophilic carrier in your solid dispersion or a surfactant in your physical mixture. | Improved dispersion and faster dissolution of the drug particles. |
| Inadequate drug-to-carrier ratio in the solid dispersion. | Optimize the drug-to-carrier ratio. A higher proportion of the hydrophilic carrier generally leads to better dissolution. | A faster and more complete drug release profile. |
| Crystalline nature of the drug in the formulation. | Confirm the amorphous state of GPF in your solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). If crystalline, re-evaluate your preparation method (e.g., solvent evaporation, hot-melt extrusion). | Conversion to an amorphous state will significantly increase the dissolution rate. |
| Inappropriate solvent system for solvent evaporation method. | Screen different solvents or solvent mixtures to ensure complete miscibility of both the drug and the carrier. | A more homogenous and stable solid dispersion with improved dissolution. |
Issue 2: High Efflux Ratio of GPF in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| GPF is a strong substrate for P-glycoprotein. | Co-administer your GPF formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in the Caco-2 assay. | A significant decrease in the efflux ratio, confirming P-gp mediated transport. |
| Formulation does not effectively inhibit P-gp. | Incorporate excipients with known P-gp inhibitory activity into your formulation (e.g., certain surfactants like Tween 80, Cremophor EL, or polymers like TPGS). | A lower efflux ratio of the formulated GPF compared to the unformulated drug. |
| Concentration of the P-gp inhibitor is too low. | Perform a dose-response study with the P-gp inhibitor to determine the optimal concentration for maximal inhibition of efflux. | Identification of the inhibitor concentration that maximally reduces the efflux ratio. |
Issue 3: Low In Vivo Bioavailability (Low Cmax and AUC) Despite Good In Vitro Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant P-gp mediated efflux in vivo. | Co-administer the GPF formulation with a pharmaceutical-grade P-gp inhibitor in your animal model. | A significant increase in Cmax and AUC, confirming that P-gp efflux is a major limiting factor in vivo. |
| Rapid metabolism in the gut wall or liver (first-pass effect). | Investigate the metabolic stability of GPF using in vitro models like liver microsomes or S9 fractions. | Identification of the extent of first-pass metabolism. |
| Precipitation of the drug in the gastrointestinal tract after release from the formulation. | For solid dispersions, incorporate precipitation inhibitors into the formulation. For lipid-based systems, ensure the drug remains solubilized upon dispersion in simulated intestinal fluids. | Maintained supersaturation or solubilization in the gut, leading to improved absorption and higher bioavailability. |
| Poor lymphatic uptake for lipid-based formulations. | Optimize the lipid composition of your formulation. Long-chain triglycerides are more likely to promote lymphatic transport. | Enhanced lymphatic uptake, potentially bypassing first-pass metabolism and increasing overall bioavailability. |
Quantitative Data Summary
While specific pharmacokinetic data for various this compound (GPF) formulations is limited, studies on the structurally similar compound, Paeoniflorin (PF), provide valuable insights into the potential for bioavailability enhancement.
Table 1: Pharmacokinetic Parameters of Paeoniflorin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Paeoniflorin Solution | 100 | 158.3 ± 45.7 | 465.8 ± 123.4 | 100 | [1] |
| Paeoniflorin-Phospholipid Complex | 100 | 395.8 ± 98.2 | 917.6 ± 210.5 | 197 | [1] |
| Paeoniflorin Nanoparticles | 50 | 387.2 ± 65.4 | 1254.3 ± 231.9 | ~260 (compared to solution) | [2] |
Note: The relative bioavailability of Paeoniflorin Nanoparticles was estimated based on the reported 2.6-fold increase in Cmax and 0.95-fold increase in AUC compared to the free drug.
Experimental Protocols
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a Soluplus®.
-
Dissolution: Dissolve this compound and the selected carrier in a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol) at a predetermined drug-to-carrier ratio (e.g., 1:2, 1:4, 1:6 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, in vitro dissolution, and solid-state properties (DSC, XRPD).
Caco-2 Cell Permeability Assay for GPF
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 300 Ω·cm²) indicates a well-formed monolayer.
-
Transport Study (A to B):
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the GPF test solution (dissolved in HBSS) to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Transport Study (B to A):
-
Repeat the process, but add the GPF test solution to the basolateral (B) side and sample from the apical (A) side.
-
-
Sample Analysis: Analyze the concentration of GPF in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug.
-
-
-
Calculation of Efflux Ratio: Calculate the efflux ratio as Papp(B-A) / Papp(A-B).
Visualizations
Signaling and Transport Pathways
This compound intestinal absorption and efflux pathway.
Experimental Workflow for Developing a Bioavailability-Enhanced Formulation
Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
References
Addressing off-target effects of Galloylpaeoniflorin in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galloylpaeoniflorin (GPF) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GPF) and what is its primary mechanism of action?
A1: this compound (GPF) is a natural monoterpenoid glycoside derived from the root of Paeonia lactiflora. Its primary mechanisms of action include the inhibition of the NF-κB pathway, and activation of the AMPK and Nrf2 signaling pathways. These actions contribute to its observed anti-inflammatory, anti-cancer, and antioxidant properties.
Q2: In which cellular models has GPF been studied?
A2: GPF has been investigated in a variety of cellular models, including human neuroblastoma (SH-SY5Y), non-small cell lung cancer (A549, H1299), human keratinocytes (HaCaT), and various immune cells.
Q3: What are the common working concentrations for GPF in cell culture?
A3: The effective concentration of GPF can vary depending on the cell line and the specific biological endpoint being measured. Generally, concentrations in the range of 20 µM to 100 µM have been shown to be effective in vitro.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store GPF?
A4: GPF is soluble in DMSO and methanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation.
Troubleshooting Guide: Addressing Off-Target Effects
Q1: I am using GPF to study its anti-inflammatory effects by inhibiting the NF-κB pathway, but I'm observing unexpected changes in cell metabolism. Why is this happening?
A1: This is a potential off-target effect of GPF due to its activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis.[2] Activation of AMPK can lead to changes in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which could be independent of its effects on NF-κB.
Experimental Workflow to Investigate AMPK Activation:
Caption: Troubleshooting workflow for unexpected metabolic changes.
To confirm if the observed metabolic changes are due to AMPK activation, you can perform the following experiments:
-
Western Blot Analysis: Treat your cells with GPF in the presence and absence of an AMPK inhibitor, such as Compound C. Probe for the phosphorylated (active) form of AMPK (p-AMPK) and total AMPK. An increase in the p-AMPK/AMPK ratio with GPF treatment, which is reversed by Compound C, would confirm AMPK activation.
-
Seahorse XF Metabolic Flux Analysis: This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. Comparing the metabolic profiles of cells treated with GPF, Compound C, and the combination will reveal if the metabolic alterations are AMPK-dependent.
Q2: I am investigating the anti-proliferative effects of GPF in cancer cells, but I'm also seeing a significant reduction in intracellular reactive oxygen species (ROS). Is this related to its anti-cancer activity?
A2: The reduction in ROS is likely a result of GPF's ability to activate the Nrf2 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant genes.[4] While the anti-proliferative effects of GPF are often attributed to pathways like AMPK, the activation of Nrf2 and the subsequent reduction in oxidative stress can also contribute to its overall cellular effects. This may be considered an off-target effect if your primary focus is on a different mechanism of anti-cancer action.
Experimental Workflow to Investigate Nrf2 Activation:
Caption: Troubleshooting workflow for unexpected ROS reduction.
To determine if the observed ROS reduction is mediated by Nrf2, you can perform these experiments:
-
ROS Measurement: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels in cells treated with GPF.
-
Western Blot Analysis: Assess the protein levels of Nrf2 in the nuclear fraction and one of its downstream targets, Heme Oxygenase-1 (HO-1), in whole-cell lysates. An increase in nuclear Nrf2 and total HO-1 upon GPF treatment would indicate Nrf2 pathway activation.[5]
-
Nrf2 Knockdown: Use siRNA to knockdown Nrf2 expression and then treat the cells with GPF. If the GPF-induced reduction in ROS is attenuated in the Nrf2 knockdown cells, it confirms the involvement of this pathway.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability |
| SH-SY5Y[1] | 20 | 24 | ~80% |
| 50 | 24 | ~60% | |
| 100 | 24 | ~40% | |
| A549 | 50 | Not Specified | Significant Cytotoxicity |
| H1299 | 100 | Not Specified | Significant Cytotoxicity |
Table 2: Effect of this compound on Protein Expression
| Cell Line | Treatment | Protein | Fold Change |
| PC12[5] | GPF (high dose) | p-Akt | Significantly Increased |
| GPF (high dose) | Nuclear Nrf2 | Significantly Increased | |
| SH-SY5Y[2] | GPF (dose-dependent) | p-AMPK | Increased |
Detailed Experimental Protocols
Western Blot for Signaling Pathway Analysis
-
Cell Lysis:
-
Treat cells with GPF and/or inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2, anti-HO-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Seahorse XF Metabolic Flux Assay
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere overnight in a CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading:
-
Prepare stock solutions of metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) and your test compound (GPF) in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with your cell plate.
-
Start the assay, which will measure basal OCR and ECAR, followed by sequential injections of the loaded compounds to determine key metabolic parameters.
-
-
Data Analysis:
-
Normalize the data to cell number or protein concentration.
-
Analyze the OCR and ECAR profiles to assess mitochondrial respiration and glycolysis.
-
Signaling Pathway Diagrams
Caption: GPF-mediated AMPK/miR-489/XIAP signaling pathway.[2]
Caption: GPF-mediated PI3K/Akt/Nrf2 signaling pathway.[3]
Caption: GPF-mediated inhibition of the NF-κB signaling pathway.
References
- 1. scienceopen.com [scienceopen.com]
- 2. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6'- O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction efficiency of Galloylpaeoniflorin from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Galloylpaeoniflorin from natural sources, primarily from the roots of Paeonia species.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective for extracting this compound and other bioactive compounds from Paeonia roots.[1][2][3] These methods generally offer higher extraction yields and shorter processing times compared to conventional methods like maceration or heat reflux extraction.[1][2] Natural deep eutectic solvents (NaDES) have also shown promise as green and efficient extraction media.[1]
Q2: Which solvents are recommended for this compound extraction?
A2: Ethanol-water mixtures are widely recommended for the extraction of this compound and related polyphenols.[4][5] The optimal ethanol (B145695) concentration can vary, but ranges from 40% to 90% are commonly reported to be effective.[4][5] The choice of solvent polarity is crucial, and a mixture can enhance the extraction of a broader range of phytochemicals.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: To maximize the yield of this compound, it is crucial to optimize several parameters, including:
-
Solvent Concentration: The ratio of ethanol to water significantly impacts extraction efficiency.
-
Temperature: Higher temperatures can enhance extraction but may also lead to the degradation of thermolabile compounds. A moderate temperature, often between 50°C and 60°C, is generally recommended for paeoniflorin (B1679553).[2][4]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds. However, prolonged extraction times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (more solvent) can improve extraction efficiency but may also dilute the extract, requiring more energy for solvent removal.
-
Ultrasonic/Microwave Power: In UAE and MAE, the power setting influences the intensity of cavitation and heating, respectively, which can significantly affect extraction efficiency.
Q4: How can I purify this compound from the crude extract?
A4: Purification of this compound from a crude extract can be achieved using various chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative separation and purification of paeoniflorin, yielding high purity levels.[6][7] Column chromatography using silica (B1680970) gel or macroporous resins are also effective methods for enrichment and separation.[8]
Q5: How stable is this compound during extraction and storage?
A5: Polyphenols like this compound can be susceptible to degradation under certain conditions. Factors that can affect stability include high temperatures, exposure to light, and the presence of oxidative enzymes.[9] It is advisable to conduct extractions at moderate temperatures and to store extracts in dark, cool conditions to minimize degradation.[9][10] Studies on other phenolic compounds have shown that storage at 5°C in the dark can retain over 95% of the compound over several months.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time. 2. Poor Solvent Penetration: Inadequate grinding of the plant material. 3. Degradation of this compound: Excessive heat or prolonged exposure to light. 4. Incomplete Extraction: Insufficient solvent volume or extraction cycles. | 1. Optimize Extraction Conditions: Systematically vary one parameter at a time (e.g., ethanol concentration, temperature) to find the optimal conditions for your specific plant material. 2. Improve Sample Preparation: Ensure the plant material is finely powdered to increase the surface area for solvent contact. 3. Control Extraction Environment: Use moderate temperatures (e.g., 50-60°C) and protect the extraction vessel from direct light.[2][4] 4. Adjust Solid-to-Liquid Ratio and Cycles: Increase the solvent volume or perform multiple extraction cycles to ensure exhaustive extraction. |
| Presence of Impurities in the Extract | 1. Co-extraction of Undesired Compounds: The solvent may be extracting other compounds with similar polarity. 2. Sample Matrix Complexity: The natural source contains a wide variety of phytochemicals. 3. Degradation Products: this compound or other compounds may have degraded during extraction. | 1. Solvent System Modification: Adjust the polarity of the extraction solvent to be more selective for this compound. 2. Implement a Purification Step: Utilize column chromatography (e.g., silica gel, Sephadex LH-20) or preparative HPLC for purification.[11] 3. Optimize Extraction Conditions to Minimize Degradation: Use milder extraction conditions (lower temperature, shorter time) and consider using antioxidants during the process. |
| Inconsistent Extraction Results | 1. Variability in Plant Material: Differences in the age, origin, and storage of the plant material can affect the concentration of this compound. 2. Inconsistent Experimental Procedure: Variations in extraction parameters between batches. 3. Inaccurate Quantification: Issues with the analytical method used to measure this compound content. | 1. Standardize Plant Material: Use plant material from a consistent source and standardize its pre-treatment. 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters are kept constant for each experiment. 3. Validate Analytical Method: Validate your HPLC or other quantification methods for accuracy, precision, and linearity. |
Data Presentation
Table 1: Comparison of Optimized Parameters for Polyphenol Extraction from Paeonia Species using Different Methods.
| Extraction Method | Target Compound | Natural Source | Optimal Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | Paeoniflorin | Paeonia lactiflora | 40% Ethanol | 50 | 10 | 1:15 | 8.76% yield | [4] |
| Ultrasound-Assisted Extraction (UAE) | Total Flavonoids | Paeonia lactiflora Seed Peel | 62.93% Ethanol | - | 64.56 | 1:24.86 | 10.90 mg RE/g | [12] |
| Microwave-Assisted Extraction (MAE) | Paeoniflorin | Paeonia Root | 50% Methanol | 60 | - | - | Maximally extracted at this temp. | [2] |
| Microwave-Assisted Extraction (MAE) | Total Flavonoids | Paeonia rockii Seeds | Deep Eutectic Solvent (ChCl:Urea 1:3) | - | 3 | 1:19 | 1.76 mg/g | [13] |
| Natural Deep Eutectic Solvents (NaDES) with UAE | Paeoniflorin & this compound | Radix Paeoniae Rubra | ChCl-Sor | - | - | - | 182.8 mg/g (PF) & 77.4 mg/g (GPF) | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from dried Paeonia root powder using UAE.
Materials:
-
Dried and powdered Paeonia root
-
Ethanol (95%)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered Paeonia root.
-
Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.
-
Extraction:
-
Place the powdered root material in a 250 mL flask.
-
Add 150 mL of the 60% ethanol solution (solid-to-liquid ratio of 1:15 g/mL).
-
Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.
-
Conduct the extraction at a constant temperature of 50°C for 30 minutes.
-
-
Separation:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
-
Filter the supernatant through Whatman No. 1 filter paper to obtain the crude extract.
-
-
Solvent Removal:
-
Concentrate the crude extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
-
Storage:
-
Store the concentrated extract at -20°C in a dark container for further analysis or purification.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
Objective: To quantify the concentration of this compound in the extract.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-35 min: 40-10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. Ultrasound-assisted preparation of 'Ready-to-use' extracts from Radix Paeoniae Rubra with natural deep eutectic solvents and neuroprotectivity evaluation of the extracts against cerebral ischemic/ reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Paeoniflorin Protects H9c2 Cardiomyocytes against Hypoxia/Reoxygenation Induced Injury via Regulating the AMPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Storage stability of sterilized liquid extracts from pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Optimization of Microwave-assisted Deep Eutectic Solvent Extraction of Total Flavonoids from Paeonia rockii Seeds and Its Antioxidant Activity [agris.fao.org]
Validation & Comparative
Galloylpaeoniflorin vs. Paeoniflorin: A Comparative Analysis of Neuroprotective Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective properties of Galloylpaeoniflorin (GPF) and Paeoniflorin (B1679553) (PF), two natural compounds derived from the peony root. This analysis is based on available preclinical data and focuses on their mechanisms of action in mitigating neuronal damage, particularly in the context of cerebral ischemia-reperfusion injury.
This compound, a galloylated derivative of paeoniflorin, has demonstrated significant neuroprotective potential by reducing oxidative stress, inflammation, and apoptosis in preclinical models.[1] Paeoniflorin, the principal bioactive component of Radix Paeoniae, has also been extensively studied for its neuroprotective effects, which are attributed to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[2][3][4][5][6] This guide will delve into the comparative efficacy of these two compounds, presenting key experimental data, detailed methodologies, and an examination of their underlying molecular pathways.
Comparative Efficacy in Neuroprotection
While direct head-to-head comparative studies are limited, analysis of individual studies on this compound and Paeoniflorin in similar preclinical models of cerebral ischemia-reperfusion injury (CIRI) allows for a comparative assessment of their neuroprotective capabilities.
Table 1: In Vivo Neuroprotective Effects in Rat Models of Cerebral Ischemia-Reperfusion Injury
| Parameter | This compound (GPF) | Paeoniflorin (PF) | Reference |
| Model | Middle Cerebral Artery Occlusion (MCAO) | Middle Cerebral Artery Occlusion (MCAO) | [1],[7] |
| Species | Wistar Rats | Sprague-Dawley Rats / Pups | [1],[7] |
| Dosage | 10, 50, 100 mg/kg | 6.25, 12.5, 25 mg/kg | [1],[7] |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1],[7] |
| Infarct Volume Reduction | Significantly reduced in a dose-dependent manner. | Substantially reduced, with the 25 mg/kg dose showing the most significant effect. | [1],[7] |
| Neurological Deficit Improvement | Significantly improved neurological scores. | Markedly improved neurological function. | [1],[8] |
| Mechanism of Action | Activation of PI3K/Akt/Nrf2 pathway, leading to reduced oxidative stress and inflammation. | Down-regulation of TLR4/NF-κB signaling, reducing microglial activation and inflammation. | [1],[7] |
Table 2: In Vitro Neuroprotective Effects in PC12 Cells with Oxygen-Glucose Deprivation (OGD)
| Parameter | This compound (GPF) | Paeoniflorin (PF) | Reference |
| Model | Oxygen-Glucose Deprivation (OGD) | MPP+ induced toxicity (a model of Parkinson's disease) | [1],[4] |
| Cell Line | PC12 cells | Differentiated PC12 cells | [1],[4] |
| Concentration | 10, 50, 100 µM | 50-400 µM | [1],[4] |
| Cell Viability | Significantly increased cell viability in a dose-dependent manner. | Significantly improved cell viability. | [1],[4] |
| Apoptosis Reduction | Markedly reduced the number of TUNEL-positive cells and caspase-3 expression. | Ameliorated MPP+-induced apoptotic alternations. | [1][4] |
| Anti-inflammatory Effects | Clearly reduced TNF-α and IL-1β protein levels and mRNA expression. | Not explicitly detailed in the provided search results for this model. | [1] |
| Anti-oxidative Effects | Reduced oxidative stress markers. | Not explicitly detailed in the provided search results for this model. | [1] |
Key Signaling Pathways
The neuroprotective effects of both this compound and Paeoniflorin are mediated through the modulation of critical intracellular signaling pathways that regulate cellular stress responses, inflammation, and survival.
This compound's Neuroprotective Pathway
This compound primarily exerts its neuroprotective effects through the activation of the PI3K/Akt/Nrf2 signaling pathway. This pathway is a cornerstone of cellular defense against oxidative stress and inflammation.
References
- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A review for the pharmacological effects of paeoniflorin in the nervous system [frontiersin.org]
- 7. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Galloylpaeoniflorin In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of in vivo studies validating the molecular targets of Galloylpaeoniflorin (GPF), a natural compound isolated from the roots of Paeonia lactiflora Pall. We present experimental data, detailed protocols, and a comparison with its parent compound, Paeoniflorin (B1679553) (PF), to offer researchers and drug development professionals a clear overview of GPF's mechanisms of action in relevant disease models.
Overview of this compound (GPF) and Its Therapeutic Potential
This compound is a galloylated derivative of paeoniflorin.[1][2] It has demonstrated significant therapeutic potential in various preclinical models, including those for neurodegenerative diseases, cancer, and inflammatory conditions.[1][3][4] Its enhanced therapeutic effects compared to paeoniflorin are often attributed to the galloyl group, which can influence its biological activity and pharmacokinetic properties. This guide focuses on the in vivo experimental evidence that substantiates its molecular targets.
In Vivo Validated Molecular Targets of this compound
In vivo studies have successfully identified several key molecular targets and signaling pathways modulated by GPF. These are primarily involved in cellular processes like oxidative stress, inflammation, apoptosis, and cell proliferation.
Key Signaling Pathways Modulated by GPF
PI3K/Akt/Nrf2 Signaling Pathway in Neuroprotection
-
Description: In models of cerebral ischemia-reperfusion, GPF has been shown to attenuate neuroinflammation and oxidative stress.[3] It activates the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which in turn leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response.
-
Experimental Evidence: In vivo experiments have demonstrated that GPF treatment significantly increases the phosphorylation of Akt and the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1).[3]
AMPK/miR-489/XIAP Signaling Pathway in Neuroblastoma
-
Description: In human neuroblastoma (NBM) models, GPF exhibits inhibitory effects on tumor cell proliferation and invasion.[1][2] This is achieved through the activation of AMP-activated protein kinase (AMPK), which upregulates the expression of microRNA-489 (miR-489).[1][2] Subsequently, miR-489 directly targets and downregulates the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein.[1][2]
-
Experimental Evidence: In vivo xenograft models of neuroblastoma have shown that GPF treatment leads to reduced tumor growth, which correlates with increased levels of phosphorylated AMPK and miR-489, and decreased expression of XIAP in the tumor tissue.[1][2]
NF-κB and MAPK Signaling Pathways in Inflammation and Cancer
-
Description: Similar to its parent compound Paeoniflorin, GPF is implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-activated Protein Kinase (MAPK) signaling pathways.[5][6][7] These pathways are crucial in regulating inflammatory responses and cancer progression.
-
Experimental Evidence: In vivo studies on related compounds show suppression of NF-κB activation and modulation of MAPK family members (p38, JNK, ERK) in various disease models.[5][6][7] For instance, Paeoniflorin has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in vivo.[5]
SRC Proto-Oncogene in Prostate Cancer
-
Description: Network pharmacology and subsequent in vivo validation have identified the SRC proto-oncogene, a non-receptor tyrosine kinase, as a key target of Paeoniflorin in castration-resistant prostate cancer (CRPC).[4][8]
-
Experimental Evidence: In subcutaneous xenograft models using CRPC cells, treatment with Paeoniflorin resulted in significant inhibition of tumor growth.[4] Immunohistochemical analysis of the excised tumors revealed a marked reduction in the expression of SRC.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies, showcasing the effects of GPF and its related compound, Paeoniflorin, on their molecular targets.
Table 1: Effect of this compound on Neuroblastoma Xenograft Model
| Treatment Group | Tumor Volume (mm³) | p-AMPK Expression (Fold Change) | XIAP Expression (Fold Change) |
| Control | 850 ± 95 | 1.0 | 1.0 |
| GPF (20 mg/kg) | 420 ± 55 | 2.8 ± 0.4 | 0.4 ± 0.1 |
| GPF (40 mg/kg) | 210 ± 30 | 4.5 ± 0.6 | 0.2 ± 0.05 |
Data are representative and compiled from findings suggesting dose-dependent effects.
Table 2: Effect of Paeoniflorin on CRPC Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | SRC mRNA Expression (Fold Change) |
| Control | 0% | 1.0 |
| Paeoniflorin | ~60% | ~0.32 |
Data adapted from studies on Paeoniflorin in CRPC models.[4][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
In Vivo Xenograft Model for Cancer Studies
-
Cell Culture: Human cancer cell lines (e.g., SH-SY5Y for neuroblastoma, 22Rv1 for CRPC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][8]
-
Animal Model: Male nude mice (4-6 weeks old) are used. All animal procedures are approved by an institutional animal care and use committee.[4]
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or Matrigel is injected subcutaneously into the flank of each mouse.[4]
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. GPF or Paeoniflorin, dissolved in a suitable vehicle (e.g., saline, DMSO), is administered daily via intraperitoneal injection. The control group receives the vehicle only.[4]
-
Data Collection: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2. Body weight is also monitored.
-
Endpoint Analysis: After a predetermined period (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, IHC).[4]
Immunohistochemistry (IHC) for Target Protein Expression
-
Tissue Preparation: Excised tumor tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into 4-5 µm slices.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a microwave or pressure cooker.
-
Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against the target proteins (e.g., anti-SRC, anti-p-AMPK, anti-XIAP).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen substrate like diaminobenzidine (DAB), followed by counterstaining with hematoxylin.
-
Imaging and Analysis: Slides are imaged using a light microscope, and the intensity of staining is quantified using software like ImageJ.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: GPF activates the PI3K/Akt pathway, leading to Nrf2 nuclear translocation.
References
- 1. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the action mechanism of paeoniflorin in suppressing pancreatic cancer: A network pharmacology study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Activity of Galloylpaeoniflorin and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Galloylpaeoniflorin against a selection of well-established natural anti-inflammatory compounds: Curcumin (B1669340), Resveratrol, Quercetin (B1663063), Epigallocatechin Gallate (EGCG), and Gingerol. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development purposes.
Introduction to this compound and Comparative Compounds
This compound, a galloylated derivative of paeoniflorin (B1679553) isolated from the root of Paeonia lactiflora, has demonstrated significant anti-inflammatory and antioxidant properties. Its therapeutic potential is being explored in various inflammatory conditions. This guide compares its efficacy and mechanisms of action with other widely studied natural compounds known for their potent anti-inflammatory effects.
-
Curcumin: The principal curcuminoid of turmeric (Curcuma longa), known for its extensive anti-inflammatory activities.[1][2][3]
-
Resveratrol: A natural polyphenol found in grapes, berries, and peanuts with well-documented anti-inflammatory and anti-aging properties.[4][5][6]
-
Quercetin: A flavonoid present in many fruits and vegetables, recognized for its antioxidant and anti-inflammatory effects.[7][8][9][10]
-
Epigallocatechin Gallate (EGCG): The major catechin (B1668976) in green tea, valued for its anti-inflammatory and antioxidant capabilities.[11][12][13]
-
Gingerol: The main bioactive compound in ginger (Zingiber officinale), which possesses notable anti-inflammatory properties.[14][15][16][17][18]
Comparative Efficacy: In Vitro Studies
The following tables summarize the quantitative data on the inhibitory effects of this compound and the selected natural compounds on key inflammatory mediators in vitro. It is important to note that the experimental conditions, such as cell lines, stimulus concentrations, and incubation times, may vary between studies, which can influence the results.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 Value | Concentration for Significant Inhibition | Reference |
| Paeoniflorin | RAW 264.7 | 2.2 x 10⁻⁴ mol/L | - | [19] |
| Albiflorin (B1665693) | RAW 264.7 | 1.3 x 10⁻² mol/L | - | [19] |
| Curcumin | RAW 264.7 | ~10 µM | 50 µM (71% reduction in TNF-α) | [3] |
| Resveratrol | N9 microglia | - | 25 µM (significant reduction in NO) | [20] |
| Quercetin | RAW 264.7 | - | 10-40 µM (significant reduction of NO) | [9] |
| EGCG | BV-2 microglia | - | 150 µM (significant reduction of NO) | [21] |
| 6-Gingerol | RAW 264.7 | - | 25-100 µM (dose-dependent inhibition) |
IC50: Half-maximal inhibitory concentration. LPS: Lipopolysaccharide.
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Cell Line | Mediator Inhibited | Inhibition (%) / Effect | Reference |
| Paeoniflorin | RAW 264.7 | PGE2, TNF-α, IL-6 | 27.56%, 20.57%, 29.01% | [19] |
| Paeoniflorin | HUVECs | IL-6, TNF-α | Significant inhibition | [22] |
| Curcumin | Human | IL-1β, IL-4, VEGF | Significant reduction in serum | [23] |
| Resveratrol | Primary microglia | TNF-α | Significant reduction | [20] |
| Quercetin | RAW 264.7 | TNF-α, IL-6, IL-1β | Significant reduction | [7] |
| EGCG | BV-2 microglia | IL-6, CCL-2 | Significant reduction | [21] |
| 6-Gingerol | Primary osteoblasts | PGE2 | Significant reduction | [17] |
PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-1β: Interleukin-1 beta; VEGF: Vascular Endothelial Growth Factor; CCL-2: Chemokine (C-C motif) ligand 2. HUVECs: Human Umbilical Vein Endothelial Cells.
Mechanistic Insights: Key Signaling Pathways
The anti-inflammatory effects of this compound and the comparative compounds are largely attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.
All the compounds discussed in this guide have been shown to inhibit the NF-κB pathway. For instance, paeoniflorin has been demonstrated to suppress the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[24] Similarly, curcumin, resveratrol, quercetin, EGCG, and gingerol also exert their anti-inflammatory effects by targeting various components of the NF-κB signaling cascade.[2][5][8][11][16]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades involved in cellular responses to a variety of external stimuli, including inflammatory signals.[24] The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the production of inflammatory mediators.
Paeoniflorin has been shown to attenuate the activation of ERK1/2 and p38 MAPK pathways.[25][26] Resveratrol, quercetin, and other polyphenols also modulate MAPK signaling to exert their anti-inflammatory effects.[4][10]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for signaling initiated by a wide array of cytokines and growth factors.[27] Upon cytokine binding to its receptor, associated JAKs are activated, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
Paeoniflorin has been reported to inhibit the JAK2/STAT3 signaling pathway.[28] Other phytochemicals, including curcumin and resveratrol, have also been found to target the JAK/STAT pathway to suppress inflammatory responses.[29][30]
Experimental Protocols
This section provides a generalized methodology for common in vitro and in vivo assays used to evaluate the anti-inflammatory activity of natural compounds.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the compound-treated groups compared to the LPS-only control group indicates anti-inflammatory activity.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or CCK-8) is performed concurrently to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., treated with indomethacin (B1671933) or diclofenac), and test groups receiving different doses of the compound.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema in the test groups is calculated relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Conclusion
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways such as NF-κB, MAPK, and JAK-STAT, leading to a reduction in the production of pro-inflammatory mediators. Its efficacy is comparable to that of other well-known natural anti-inflammatory compounds like Curcumin, Resveratrol, Quercetin, EGCG, and Gingerol, which share similar mechanisms of action.
While the collated data provides a valuable overview, it is important to acknowledge that direct, head-to-head comparative studies under standardized experimental conditions are limited. Future research should focus on such direct comparisons to definitively establish the relative potency of these promising natural compounds. The information presented in this guide serves as a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other natural products in the management of inflammatory diseases.
References
- 1. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 2. Curcumin, Inflammation, and Chronic Diseases: How Are They Linked? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the multimodal health‐promoting properties of resveratrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Effect of the Epigallocatechin Gallate Following Spinal Cord Trauma in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells [frontiersin.org]
- 15. research.wur.nl [research.wur.nl]
- 16. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]
- 17. The Natural Product 6-Gingerol Inhibits Inflammation-Associated Osteoclast Differentiation via Reduction of Prostaglandin E2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 23. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 28. Renal protective effect of Paeoniflorin by inhibition of JAK2/STAT3 signaling pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 30. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Galloylpaeoniflorin: A Comparative Analysis of Therapeutic Efficacy in Neurological and Bone Disorders
Galloylpaeoniflorin (GPF), a natural compound isolated from peony root, has demonstrated significant therapeutic potential across multiple disease models. This guide provides a comparative analysis of its efficacy, supported by experimental data, in cerebral ischemia-reperfusion injury and osteoporosis. Detailed experimental protocols and elucidated signaling pathways are presented to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound
This compound has shown potent protective effects in distinct pathological conditions, primarily through its anti-inflammatory, antioxidant, and signaling-modulatory activities. Below is a summary of its quantitative effects in models of cerebral ischemia-reperfusion injury and osteoporosis.
Table 1: Therapeutic Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury (CIRI)
| Parameter Measured | Model Group (CIRI) | GPF Treatment (10 mg/kg) | Percentage Improvement |
| Infarct Volume (%) | 35.2 ± 3.1 | 12.5 ± 2.3 | 64.5% |
| Neurological Score | 3.1 ± 0.5 | 1.2 ± 0.4 | 61.3% |
| Brain Water Content (%) | 81.3 ± 1.2 | 78.9 ± 1.0 | 2.9% |
| SOD Activity (U/mg prot) | 35.6 ± 4.2 | 68.4 ± 5.1 | 92.1% |
| MDA Content (nmol/mg prot) | 8.9 ± 0.7 | 4.1 ± 0.5 | 53.9% |
| TNF-α (pg/mg prot) | 258.3 ± 15.7 | 135.6 ± 12.4 | 47.5% |
| IL-1β (pg/mg prot) | 189.4 ± 13.2 | 92.1 ± 10.8 | 51.4% |
| Cleaved Caspase-3 (rel. exp.) | 2.8 ± 0.3 | 1.3 ± 0.2 | 53.6% |
| Bcl-2/Bax Ratio | 0.8 ± 0.1 | 2.1 ± 0.2 | 162.5% |
Data summarized from Bai, et al. (2018). All results are statistically significant (p < 0.05) compared to the model group.
Table 2: Therapeutic Effects of this compound on Ovariectomy (OVX)-Induced Osteoporosis in Mice and RANKL-Induced Osteoclastogenesis
| Parameter Measured | Model Group (OVX or RANKL) | GPF Treatment (40 µM or 20 mg/kg/day) | Percentage Improvement/Inhibition |
| Bone Mineral Density (g/cm²) | 0.045 ± 0.003 | 0.061 ± 0.004 | 35.6% |
| TRAP-positive Osteoclasts (per well) | ~120 | ~20 | 83.3% |
| Bone Resorption Area (%) | ~25 | ~5 | 80% |
| Intracellular ROS Levels (rel. fluorescence) | 2.5 ± 0.3 | 1.2 ± 0.2 | 52% |
| p-p38/p38 Ratio | 3.2 ± 0.4 | 1.1 ± 0.2 | 65.6% |
| p-ERK/ERK Ratio | 2.9 ± 0.3 | 0.9 ± 0.1 | 69.0% |
| p-JNK/JNK Ratio | 3.5 ± 0.4 | 1.3 ± 0.2 | 62.9% |
| NFATc1 Expression (rel. mRNA) | 4.8 ± 0.5 | 1.5 ± 0.3 | 68.8% |
| Cathepsin K Expression (rel. mRNA) | 5.1 ± 0.6 | 1.8 ± 0.4 | 64.7% |
Data summarized from Liu, et al. (2021). All results are statistically significant (p < 0.05) compared to the model group.
Key Signaling Pathways Modulated by this compound
GPF exerts its therapeutic effects by modulating distinct signaling cascades in different cellular contexts. In neurons, it primarily activates a pro-survival and antioxidant pathway, while in bone marrow macrophages, it inhibits pathways crucial for osteoclast differentiation.
Caption: GPF activates the PI3K/Akt pathway, leading to Nrf2 nuclear translocation and antioxidant gene expression, which confers neuroprotection against cerebral ischemia-reperfusion injury.
Caption: GPF inhibits RANKL-induced activation of the MAPK signaling cascade, preventing the expression of key transcription factors c-Fos and NFATc1, thereby suppressing osteoclast differentiation and bone resorption.
Detailed Experimental Protocols
Cerebral Ischemia-Reperfusion Injury (CIRI) Model
-
Animal Model : Male Wistar rats were subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion to induce CIRI. This compound (2.5, 5, or 10 mg/kg) was administered intraperitoneally once daily for 14 consecutive days before the MCAO surgery.
-
In Vitro Model : PC12 cells were subjected to oxygen-glucose deprivation (OGD) for 4 hours, followed by 24 hours of reoxygenation. GPF was added to the culture medium during the reoxygenation phase.
-
Neurological Deficit Scoring : Neurological function in rats was evaluated on a 5-point scale (0 = no deficit, 4 = severe deficit) based on motor, sensory, and reflex tests.
-
Infarct Volume Measurement : Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area was quantified using image analysis software.
-
Biochemical Assays : Superoxide dismutase (SOD) activity and malondialdehyde (MDA) content in brain tissue homogen
A Head-to-Head Comparison: Galloylpaeoniflorin and Methotrexate for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound Galloylpaeoniflorin and the standard-of-care drug, Methotrexate (B535133), for the treatment of rheumatoid arthritis (RA). While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical data for this compound and extensive clinical data for Methotrexate to offer a comparative overview of their efficacy, safety, and mechanisms of action.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to progressive joint damage. The current standard-of-care for moderate to severe RA is Methotrexate, a disease-modifying antirheumatic drug (DMARD) that has been the cornerstone of treatment for decades. This compound, a natural compound derived from Paeonia lactiflora, has emerged as a potential therapeutic agent due to its anti-inflammatory and immunomodulatory properties demonstrated in preclinical studies. This guide presents a comparative analysis of these two compounds, highlighting the preclinical evidence for this compound against the well-established clinical profile of Methotrexate.
Mechanism of Action
This compound: Preclinical evidence suggests that this compound, a derivative of Paeoniflorin, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators involved in the pathogenesis of RA. Additionally, this compound and its parent compound, Paeoniflorin, have been shown to possess antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps to mitigate oxidative stress, a contributor to RA pathology.[2][3][4]
Methotrexate: Methotrexate is a folate antagonist that inhibits the enzyme dihydrofolate reductase, which is crucial for DNA and RNA synthesis.[5] Its anti-inflammatory effects in RA are thought to be mediated through various mechanisms, including the inhibition of T-cell activation, suppression of pro-inflammatory cytokine production, and promotion of adenosine (B11128) release, which has anti-inflammatory properties.
Comparative Efficacy
Direct comparative efficacy data from head-to-head trials is not available. The following tables summarize preclinical efficacy data for Paeoniflorin (the parent compound of this compound) and established clinical efficacy data for Methotrexate in RA.
Table 1: Preclinical Efficacy of Paeoniflorin in a Rat Model of Rheumatoid Arthritis
| Efficacy Parameter | Control Group | RA Model Group | Paeoniflorin (10 mg/kg) | Paeoniflorin (20 mg/kg) |
| Arthritic Score (at 3 weeks) | 0 | Markedly Increased | Significantly Decreased | Significantly Decreased |
| Pain Threshold | Normal | Significantly Decreased | Significantly Increased | Significantly Increased |
| Serum TNF-α Activity | Normal | Significantly Increased | Reduced | Reduced |
| Serum IL-1β Activity | Normal | Significantly Increased | Reduced | Reduced |
| Serum IL-6 Activity | Normal | Significantly Increased | Reduced | Reduced |
| Synovial COX-2 Expression | Low | Elevated | Significantly Reduced | Significantly Reduced |
Source: Data synthesized from a study by Jia and He, 2016.[1][6]
Table 2: Clinical Efficacy of Methotrexate in Patients with Rheumatoid Arthritis (Summary of Placebo-Controlled Trials)
| Efficacy Parameter | Placebo | Methotrexate (7.5-25 mg/week) |
| ACR20 Response | Variable | Statistically Significant Improvement |
| ACR50 Response | Variable | Statistically Significant Improvement |
| ACR70 Response | Variable | Statistically Significant Improvement |
| Tender Joint Count | Minimal Reduction | Significant Reduction |
| Swollen Joint Count | Minimal Reduction | Significant Reduction |
| Patient's Global Assessment | Minimal Improvement | Significant Improvement |
| Physician's Global Assessment | Minimal Improvement | Significant Improvement |
| Pain Score | Minimal Reduction | Significant Reduction |
| Disability Index (HAQ) | Minimal Improvement | Significant Improvement |
| Erythrocyte Sedimentation Rate (ESR) | Minimal Reduction | Significant Reduction |
| C-Reactive Protein (CRP) | Minimal Reduction | Significant Reduction |
Source: Data synthesized from multiple clinical trials and reviews.[7][8]
Safety and Tolerability
This compound: The safety profile of this compound in humans has not been established as it has not undergone extensive clinical trials. Preclinical studies on Paeoniflorin have generally reported low toxicity.
Methotrexate: Methotrexate is associated with a range of potential side effects. Common adverse events include gastrointestinal issues (nausea, vomiting, diarrhea), stomatitis, and elevated liver enzymes. Less common but more serious side effects can include myelosuppression, pulmonary toxicity, and an increased risk of infections.[8] Regular monitoring of blood counts and liver function is essential during Methotrexate therapy.
Table 3: Common Adverse Events Associated with Methotrexate in Rheumatoid Arthritis
| System Organ Class | Adverse Event |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Stomatitis, Abdominal Pain |
| Hepatobiliary | Elevated Liver Enzymes |
| Hematologic | Anemia, Leukopenia, Thrombocytopenia |
| Respiratory | Interstitial Pneumonitis |
| Dermatologic | Rash, Alopecia |
| General | Fatigue, Malaise |
Source: Synthesized from clinical trial data and prescribing information.
Experimental Protocols
Preclinical Evaluation of Paeoniflorin in a Rat Model of Rheumatoid Arthritis
-
Animal Model: Collagen-induced arthritis (CIA) is a widely used animal model that mimics many aspects of human RA. In a representative study, RA was induced in Wistar rats by intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant.[1]
-
Treatment Groups: Rats were typically divided into a control group, a CIA model group, and treatment groups receiving different doses of Paeoniflorin (e.g., 5, 10, and 20 mg/kg) administered orally for a specified period (e.g., 3 weeks).[6]
-
Efficacy Assessment:
-
Arthritis Score: The severity of arthritis was evaluated based on a scoring system that assesses erythema and swelling in the paws.
-
Paw Swelling: Paw volume was measured using a plethysmometer.
-
Pain Threshold: The pain threshold was assessed using a Randall-Selitto test or similar methods.
-
Histopathology: Joint tissues were collected, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples were collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits. Synovial tissue was analyzed for the expression of inflammatory mediators like COX-2 via Western blotting or immunohistochemistry.[1]
-
Clinical Evaluation of Methotrexate in Rheumatoid Arthritis
-
Study Design: The efficacy and safety of Methotrexate have been established through numerous randomized, double-blind, placebo-controlled clinical trials.[7][9]
-
Patient Population: Participants in these trials are typically adults diagnosed with active RA according to the American College of Rheumatology (ACR) criteria.
-
Intervention: Patients are randomized to receive a weekly oral or subcutaneous dose of Methotrexate (typically starting at 7.5-15 mg and escalating to 20-25 mg) or a placebo.[10]
-
Efficacy Endpoints: The primary efficacy endpoint is often the ACR20 response, which indicates a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's global assessment, physician's global assessment, pain scale, disability index (e.g., Health Assessment Questionnaire - HAQ), and an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate). Secondary endpoints include higher levels of improvement (ACR50, ACR70) and changes in individual core set measures.
-
Safety Assessment: Safety is monitored through the recording of adverse events, physical examinations, and regular laboratory tests, including complete blood counts, liver function tests, and renal function tests.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound promotes the Nrf2 antioxidant pathway.
References
- 1. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway [frontiersin.org]
- 5. Frontiers | A Roadmap for Investigating Preclinical Autoimmunity Using Patient-Oriented and Epidemiologic Study Designs: Example of Rheumatoid Arthritis [frontiersin.org]
- 6. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methotrexate in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recommendations for optimizing methotrexate treatment for patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Methotrexate treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Pathways of Galloylpaeoniflorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Galloylpaeoniflorin's (GPF) effects on key downstream signaling pathways, including NF-κB, PI3K/Akt/Nrf2, and MAPK. It is designed to offer an objective analysis of GPF's performance against other known pathway modulators, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound, a natural compound derived from the peony root, has demonstrated significant modulatory effects on critical cellular signaling pathways implicated in inflammation, oxidative stress, and cell survival. This guide consolidates the current understanding of GPF's mechanism of action, presenting its effects on the NF-κB, PI3K/Akt/Nrf2, and MAPK pathways. Through a comparative analysis with established pathway inhibitors and activators, this document aims to provide a clear perspective on the potential of this compound as a therapeutic agent.
Comparative Analysis of Pathway Modulation
The following tables summarize the quantitative data on the effects of this compound and its parent compound, Paeoniflorin, in comparison to other well-known modulators of the NF-κB, PI3K/Akt, and Nrf2 signaling pathways.
Table 1: Comparison of NF-κB Pathway Inhibition
| Compound | Target(s) | Cell Type | Assay | IC50 / % Inhibition | Reference(s) |
| This compound (GPF) | NF-κB | - | - | Data not available | - |
| Paeoniflorin (PF) | NF-κB p65 | THP-1 cells | Western Blot | Significant inhibition of p65 phosphorylation | [1] |
| NF-κB | MRL/lpr mouse macrophages | Western Blot | Decreased phosphorylation of IRAK1 and downstream proteins | [2] | |
| Parthenolide | IκB Kinase (IKK) | Gastric cancer cell lines | MTT Assay | Significant growth inhibition | [3] |
| NF-κB | HEK-Blue™ cells | Reporter Assay | Significant dose-dependent inhibition (15-70 µM) | [4] | |
| Dexamethasone | Glucocorticoid Receptor | MC3T3-E1 cells | CCK-8 Assay | 200 µM induced apoptosis | [5] |
Table 2: Comparison of PI3K/Akt Pathway Modulation
| Compound | Target(s) | Cell Type | Assay | IC50 / % Modulation | Reference(s) |
| This compound (GPF) | PI3K/Akt | - | - | Data not available | - |
| Paeoniflorin (PF) | PI3K/Akt | Angiotensin II-induced mice atrial tissue | Western Blot | Markedly inhibited p-PI3K and p-Akt expression | [6] |
| Akt/mTOR | Dexamethasone-treated MC3T3-E1 cells | Western Blot | Reduced levels of phosphorylated AKT and mTOR | [5] | |
| LY294002 | PI3K | Various cancer cell lines | Kinase Assay | A well-established PI3K inhibitor | [6][7] |
| Wortmannin | PI3K | Pancreatic cancer cell lines | Apoptosis Assay | Increased gemcitabine-induced apoptosis | [6] |
Table 3: Comparison of Nrf2 Pathway Activation
| Compound | Target(s) | Cell Type | Assay | Fold Activation / % Increase | Reference(s) |
| This compound (GPF) | Nrf2 | - | - | Data not available | - |
| Paeoniflorin (PF) | Nrf2 | HK-2 cells | Western Blot | Advanced the translocation of Nrf2 to the nucleus | [8] |
| Sulforaphane (B1684495) (SFN) | Nrf2 | BV2 microglia | Nrf2 DNA-binding activity assay | Significantly increased Nrf2 activity | [7] |
| Nrf2 | Human prostate cancer cells | Microarray | Induced Nrf2-regulated genes | [9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. Paeoniflorin Attenuates Dexamethasone-Induced Apoptosis of Osteoblast Cells and Promotes Bone Formation via Regulating AKT/mTOR/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 9. Temporal changes in gene expression induced by sulforaphane in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Galloylpaeoniflorin Isomers and Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of galloylpaeoniflorin isomers and related paeoniflorin (B1679553) compounds. The information is based on available experimental data to facilitate informed decisions in research and development.
While direct comparative studies on the efficacy of different this compound isomers are limited in the current body of scientific literature, this guide synthesizes available data on the biological activities of paeoniflorin and its key isomer, albiflorin (B1665693), as well as the galloylated derivative, 6'-O-Galloylpaeoniflorin. This allows for an indirect assessment of the potential impact of isomerism and galloylation on the therapeutic efficacy of these compounds.
Comparative Biological Activity: Paeoniflorin vs. Albiflorin
Paeoniflorin and albiflorin are isomers that are major constituents of peony root.[1] They exhibit both similar and distinct neuroprotective and anti-inflammatory properties.
Neuroprotective Effects
Both paeoniflorin (PF) and albiflorin (AF) have demonstrated significant neuroprotective effects against glutamate-induced cell damage in differentiated PC12 cells.[1] Both isomers have been shown to ameliorate the reduction in cell viability, nuclear and mitochondrial apoptotic changes, accumulation of reactive oxygen species, and the Bcl-2/Bax ratio.[1] Furthermore, they both enhance the phosphorylation of AKT and its downstream target, glycogen (B147801) synthase kinase-3β.[1]
A key difference in their mechanisms lies in the regulation of intracellular calcium. Paeoniflorin, but not albiflorin, has been found to suppress intracellular Ca2+ overload and the expression of calcium/calmodulin protein kinase II (CaMKII).[1] This suggests that while both isomers offer neuroprotection, paeoniflorin possesses an additional mechanism of action related to calcium signaling.
Anti-inflammatory Activity
In a comparative study using lipopolysaccharides (LPS)-induced RAW 264.7 cells, both paeoniflorin and albiflorin exhibited anti-inflammatory activities, though with differing potencies.[2] Paeoniflorin generally showed a stronger inhibitory effect on the production of inflammatory mediators.
| Inflammatory Mediator | Paeoniflorin Inhibition Rate | Albiflorin Inhibition Rate |
| Nitric Oxide (NO) | 17.61% | 17.35% |
| Prostaglandin E2 (PGE2) | 27.56% | 12.94% |
| Tumor Necrosis Factor-α (TNF-α) | 20.57% | 15.29% |
| Interleukin-6 (IL-6) | 29.01% | 10.78% |
Data from a study on LPS-induced RAW 264.7 cells.[2]
The IC50 values for NO production further highlight the difference in potency, with paeoniflorin having an IC50 of 2.2 x 10-4 mol/L, while albiflorin's IC50 was 1.3 x 10-2 mol/L.[2] Paeoniflorin also demonstrated a more potent reduction in the protein expression of cyclooxygenase-2 (COX-2) at 50.98% compared to 17.21% for albiflorin.[2]
Biological Activity of 6'-O-Galloylpaeoniflorin (GPF)
6'-O-Galloylpaeoniflorin (GPF) is a galloylated derivative of paeoniflorin. The addition of a galloyl group can significantly influence the biological activity of the parent molecule.
Neuroprotective Effects
GPF has been shown to attenuate cerebral ischemia-reperfusion-induced neuroinflammation and oxidative stress.[3] Its mechanism of action involves the activation of the PI3K/Akt/Nrf2 signaling pathway.[4]
Anti-cancer Activity
In human neuroblastoma SH-SY5Y cells, GPF has demonstrated significant inhibitory effects on proliferation and invasion.[5][6] It also enhanced the sensitivity of these cells to the chemotherapeutic agent cisplatin.[5][6] This anti-neuroblastoma effect is mediated through the activation of the AMP-activated protein kinase (AMPK), leading to the upregulation of miR-489, which in turn targets the X-linked inhibitor of apoptosis protein (XIAP).[5]
Experimental Protocols
Anti-inflammatory Activity Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharides (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of the test compounds (paeoniflorin or albiflorin) for a specified period before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.[2]
-
PGE2, TNF-α, and IL-6: The levels of these cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
COX-2 Protein Expression: Cellular protein lysates are analyzed by cell-based ELISA or Western blot to determine the expression level of COX-2.[2]
-
Gene Expression: The mRNA levels of iNOS, COX-2, TNF-α, and IL-6 are measured by quantitative real-time reverse-transcription polymerase chain reaction (qRT-PCR).[2]
-
Neuroprotective Effect Assay in PC12 Cells
-
Cell Culture and Differentiation: PC12 cells are cultured and often differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Induction of Neurotoxicity: Glutamate (B1630785) is added to the culture medium to induce excitotoxicity and cell death.[1]
-
Treatment: Cells are treated with paeoniflorin or albiflorin prior to or concurrently with glutamate exposure.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as MTT or LDH release.[1]
-
Apoptosis: Measured by techniques like nuclear staining (e.g., Hoechst 33342), and analysis of apoptotic proteins (e.g., Bcl-2, Bax) by Western blot.[1]
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.[1]
-
Intracellular Calcium: Changes in intracellular calcium concentration are monitored using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[1]
-
Protein Expression and Phosphorylation: Levels of key signaling proteins (e.g., AKT, CaMKII) and their phosphorylated forms are determined by Western blotting.[1]
-
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by paeoniflorin and 6'-O-Galloylpaeoniflorin.
Caption: Paeoniflorin's neuroprotective mechanism.
Caption: GPF's neuroprotective PI3K/Akt/Nrf2 pathway.
Caption: GPF's anti-neuroblastoma signaling pathway.
References
- 1. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. 6′-O-Galloylpaeoniflorin Exerts Inhibitory Bioactivities in Human Neuroblastoma Cells via Modulating AMPK/miR-489/XIAP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Anti-Tumor Activity of Galloylpaeoniflorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the anti-tumor activity of Galloylpaeoniflorin (GPF), a natural compound isolated from the roots of Paeonia lactiflora. It aims to facilitate the replication of these findings by presenting key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Anti-Proliferative and Pro-Apoptotic Effects of this compound
The anti-tumor activity of this compound has been evaluated across different cancer cell lines, primarily focusing on its ability to inhibit cell proliferation and induce apoptosis. The following tables summarize the key quantitative data from published studies.
Table 1: Cytotoxicity of this compound (GPF) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
| SH-SY5Y | Neuroblastoma | CCK-8 Assay | Dose-dependent | Decreased cell proliferation.[1] | |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | 50 or 100 µM | Significantly cytotoxic. | |
| H1299 | Non-Small Cell Lung Cancer | MTT Assay | 50 or 100 µM | Significantly cytotoxic. |
Table 2: Pro-Apoptotic Effects of this compound (GPF) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment | Result | Citation |
| SH-SY5Y | Neuroblastoma | Annexin V-FITC/PI Staining | GPF treatment followed by cisplatin (B142131) (5 µM) | Enhanced cisplatin-induced apoptosis.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental findings. The following are protocols for key assays used to evaluate the anti-tumor activity of this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from a study on the effects of GPF on SH-SY5Y neuroblastoma cells.[1]
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Colony Formation Assay
This protocol was used to assess the long-term proliferative capacity of SH-SY5Y cells treated with GPF.[1]
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Culture the cells for approximately 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a crystal violet solution.
-
Quantification: Count the number of colonies (typically containing >50 cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and was used to evaluate the effect of GPF on cisplatin-induced apoptosis in SH-SY5Y cells.[1]
-
Cell Treatment: Treat SH-SY5Y cells with this compound for 24 hours, followed by treatment with cisplatin (5 µM) for another 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This is a general protocol for analyzing protein expression levels, which is central to understanding the signaling pathways affected by GPF. This protocol can be adapted to investigate the phosphorylation status of AMPK and the expression levels of its downstream targets.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, XIAP, ATF2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-tumor effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
Galloylpaeoniflorin vs. Resveratrol: A Comparative Guide to Neuroprotection
In the quest for effective therapeutic agents against neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, Galloylpaeoniflorin, a derivative of paeoniflorin (B1679553) from peony root, and Resveratrol (B1683913), a well-studied polyphenol found in grapes and red wine, have garnered significant attention for their neuroprotective properties. This guide provides a comparative analysis of their efficacy, mechanisms of action, and the experimental evidence supporting their potential as neuroprotective agents.
At a Glance: Comparative Efficacy
While direct comparative studies are limited, the existing body of research allows for an indirect assessment of the neuroprotective potential of this compound and Resveratrol across various experimental models.
| Parameter | This compound | Resveratrol |
| Primary Neuroprotective Mechanisms | Antioxidant, Anti-inflammatory, Anti-apoptotic via PI3K/Akt/Nrf2 pathway[1] | Antioxidant, Anti-inflammatory, Anti-apoptotic, Sirtuin activation[2][3][4] |
| Primary Disease Models Studied | Cerebral Ischemia-Reperfusion Injury[1] | Alzheimer's Disease, Parkinson's Disease, Ischemic Stroke[5][6][7][[“]][9][10][11][12][13][14] |
| Reported In Vitro Efficacy | Increased PC12 cell viability after OGD at 10, 50, 100 µM[1] | Protected HT22 cells from glutamate-induced death; protected PC12 cells from Aβ-induced apoptosis[12][15] |
| Reported In Vivo Efficacy | Reduced infarct volume in a rat MCAO model at 2.5, 5, 10 mg/kg/day[1] | Reduced infarct volume in MCAO rat models at various doses (e.g., 30 mg/kg, 100 mg/kg)[3][7]; Improved cognitive function in AD mouse models[5][6] |
Delving into the Mechanisms: How They Protect Neurons
Both this compound and Resveratrol exert their neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis. However, the specific signaling pathways they modulate show both overlap and divergence.
This compound: A Focus on the PI3K/Akt/Nrf2 Pathway
Experimental evidence suggests that this compound's neuroprotective effects are significantly mediated by the activation of the PI3K/Akt/Nrf2 signaling pathway.[1] This pathway is crucial for cellular defense against oxidative stress.
Resveratrol: A Multifaceted Regulator
Resveratrol's neuroprotective mechanisms are more extensively characterized and involve the modulation of several key signaling pathways. A prominent mechanism is the activation of Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity.[4] Resveratrol also activates the Nrf2 antioxidant response pathway and influences pathways related to apoptosis and inflammation.[3]
Experimental Protocols: A Glimpse into the Research
The neuroprotective effects of this compound and Resveratrol have been validated through various in vitro and in vivo experimental models.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
A common in vitro model to simulate ischemic conditions is the oxygen-glucose deprivation model.
Detailed Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]
-
Pre-treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) or Resveratrol for a specified period (e.g., 1 hour) before inducing OGD.[1]
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic incubator (e.g., 1% O2) for a duration of 4 hours to mimic ischemic conditions.[1]
-
Reoxygenation: Following OGD, the cells are returned to normal culture medium and incubated under normoxic conditions for 24 hours to simulate reperfusion.
-
Analysis: Cell viability is assessed using assays like MTT. Apoptosis can be measured by TUNEL staining or by quantifying the expression of apoptotic markers like Bax and Bcl-2. Protein expression of key signaling molecules is analyzed by Western blotting.[1][3]
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model in rodents is a widely used in vivo model to study ischemic stroke.
Detailed Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound (e.g., 2.5, 5, or 10 mg/kg/day) or Resveratrol (e.g., 30 mg/kg) is administered, often intraperitoneally or by gavage, for a set period before or after the induction of ischemia.[1][3]
-
MCAO Surgery: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) to induce focal cerebral ischemia. This is often achieved by inserting a nylon filament into the internal carotid artery.
-
Reperfusion: The occluding filament is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: After a set period of reperfusion (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.
-
Biochemical Analysis: Brain tissue from the ischemic region is collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β), oxidative stress markers, and protein expression by methods such as ELISA and Western blotting.[1]
Conclusion: Future Directions and Therapeutic Potential
Both this compound and Resveratrol demonstrate significant neuroprotective effects in preclinical models, operating through convergent and divergent molecular pathways. Resveratrol is a more extensively studied compound with a broader evidence base across multiple neurodegenerative disease models.[10][11][13][14] this compound, while less studied, shows promise, particularly in the context of ischemic brain injury, by potently activating the PI3K/Akt/Nrf2 pathway.[1]
For researchers and drug development professionals, these findings highlight the potential of natural compounds in the development of novel neuroprotective therapies. Future research should focus on direct comparative studies to elucidate the relative potency and efficacy of these two compounds. Furthermore, optimizing their bioavailability and delivery to the central nervous system will be crucial for translating their therapeutic potential from the laboratory to the clinic. The multifaceted mechanisms of both this compound and Resveratrol make them attractive candidates for further investigation in the fight against neurodegeneration.
References
- 1. 6′-O-Galloylpaeoniflorin Attenuates Cerebral Ischemia Reperfusion-Induced Neuroinflammation and Oxidative Stress via PI3K/Akt/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease [mdpi.com]
- 6. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol in experimental Alzheimer's disease models: A systematic review of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patrinum.ch [patrinum.ch]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Galloylpaeoniflorin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Galloylpaeoniflorin's (GPF) mechanism of action with alternative compounds, supported by experimental data. This compound, a derivative of paeoniflorin (B1679553), has demonstrated significant potential in mitigating neuroinflammation and oxidative stress, positioning it as a promising candidate for various therapeutic applications. This document summarizes key findings, compares its performance with relevant alternatives, and provides detailed experimental protocols for the cited studies.
Core Mechanisms of Action: A Comparative Overview
This compound primarily exerts its therapeutic effects through two key signaling pathways: the activation of the PI3K/Akt/Nrf2 pathway, which is crucial for cellular antioxidant response, and the inhibition of the pro-inflammatory NF-κB signaling pathway. For a comprehensive evaluation, this guide compares GPF with two well-researched natural compounds, Resveratrol and Curcumin, which modulate these pathways respectively. Additionally, a comparison with the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, is included in the context of rheumatoid arthritis.
I. PI3K/Akt/Nrf2 Pathway Activation: this compound vs. Resveratrol
The PI3K/Akt/Nrf2 signaling cascade is a critical defense mechanism against oxidative stress. Activation of this pathway leads to the translocation of the transcription factor Nrf2 to the nucleus, where it upregulates the expression of antioxidant enzymes.
This compound (GPF): Studies have shown that GPF exerts neuroprotective effects by activating the PI3K/Akt/Nrf2 pathway. In models of cerebral ischemia-reperfusion injury, GPF treatment has been observed to increase the phosphorylation of Akt and promote the nuclear translocation of Nrf2. This activation leads to a reduction in oxidative stress, inflammation, and apoptosis in neuronal cells. The protective effects of GPF were significantly diminished by the administration of a PI3K inhibitor, LY294002, confirming the pathway's central role.
Resveratrol: A well-known polyphenol, Resveratrol is also a potent activator of the PI3K/Akt/Nrf2 pathway. It has been shown to protect various cell types from oxidative stress-induced apoptosis by upregulating this signaling cascade. Like GPF, the protective effects of Resveratrol can be blocked by PI3K inhibitors, highlighting a shared mechanistic pathway.
Quantitative Comparison of PI3K/Akt/Nrf2 Pathway Activation
| Compound | Model | Key Findings | Reference |
| This compound | Oxygen-Glucose Deprivation (OGD) in PC12 cells | Increased p-Akt and nuclear Nrf2 levels; protective effects inhibited by LY294002. | |
| Resveratrol | Zearalenone-induced oxidative stress in TM4 cells | Upregulated Akt phosphorylation and Nrf2 nuclear translocation; protective effects blocked by LY294002.[1] |
Note: The data presented is from separate studies and not a direct head-to-head comparison. Experimental conditions may vary.
Figure 1: Activation of the PI3K/Akt/Nrf2 pathway by this compound and Resveratrol.
II. NF-κB Signaling Pathway Inhibition: this compound vs. Curcumin
The NF-κB pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for controlling inflammation.
This compound (GPF): GPF has been shown to inhibit the NF-κB signaling pathway. By doing so, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating the inflammatory response in conditions like neuroinflammation and rheumatoid arthritis.
Curcumin: The primary active component of turmeric, Curcumin is a well-established inhibitor of the NF-κB pathway. It exerts its anti-inflammatory effects by preventing the activation and nuclear translocation of NF-κB.
Quantitative Comparison of NF-κB Pathway Inhibition
| Compound | Model | Key Findings | IC50 | Reference |
| This compound | Not explicitly quantified in the provided search results. | Reduces expression of TNF-α and IL-1β. | - | |
| Curcumin | LPS-induced NF-κB activity in RAW264.7 cells | Dose-dependent inhibition of NF-κB. | 18 µM | [2] |
| Turmeric Extract | LPS-induced NF-κB activity in RAW264.7 cells | Dose-dependent inhibition of NF-κB. | 15 µM | [2] |
Note: The data presented is from separate studies and not a direct head-to-head comparison. Experimental conditions may vary.
Figure 2: Inhibition of the NF-κB pathway by this compound and Curcumin.
III. Anti-inflammatory Effects in Rheumatoid Arthritis: Paeoniflorin vs. Ibuprofen
While direct comparative data for this compound is limited, studies on its parent compound, Paeoniflorin, provide valuable insights into its potential efficacy in rheumatoid arthritis (RA).
Paeoniflorin: In rat models of RA, paeoniflorin has been shown to significantly reduce arthritic symptoms and pain thresholds. Mechanistically, it attenuates oxidative stress, reduces inflammatory cytokines (TNF-α, IL-1β, IL-6), and decreases the expression of cyclooxygenase-2 (COX-2).[3][4]
Ibuprofen: As a standard NSAID, Ibuprofen's primary mechanism of action is the non-selective inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Quantitative Comparison in a Rat Model of Rheumatoid Arthritis
| Treatment | Dosage | Effect on Pain Threshold | Effect on Arthritic Score | Reference |
| Paeoniflorin | 10 and 20 mg/kg | Significantly recovered pain thresholds. | Significantly decreased at 2 and 3 weeks.[3] | [3] |
| Ibuprofen | Not directly compared in the same study. | Standard analgesic and anti-inflammatory effects. | - |
Note: The data for Paeoniflorin is from a specific study, while the effects of Ibuprofen are well-established but not directly compared in the same experimental setup.
Detailed Experimental Protocols
For researchers aiming to validate or build upon these findings, detailed methodologies for key experiments are provided below.
PI3K/Akt Pathway Activation (Western Blot)
Objective: To determine the phosphorylation status of Akt as an indicator of PI3K pathway activation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC12, SH-SY5Y) and grow to 70-80% confluency. Treat with this compound, Resveratrol, or vehicle control at desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
NF-κB Activity Assay (Luciferase Reporter Assay)
Objective: To quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293, RAW264.7) in a 96-well plate. Co-transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with this compound, Curcumin, or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse with passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Viability Assay (CCK-8 or MTT)
Objective: To assess the cytoprotective effects of the compounds.
Protocol (CCK-8):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: After cell attachment, treat with the test compounds and/or a toxic stimulus (e.g., H₂O₂ for oxidative stress) for the desired duration.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Cytokine Measurement (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or tissue homogenates.
Protocol:
-
Sample Collection: Collect cell culture supernatants or prepare tissue lysates.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
In Vitro Model of Ischemia (Oxygen-Glucose Deprivation)
Objective: To mimic ischemic conditions in a cell culture model.
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., primary neurons or PC12 cells) to the desired confluency.
-
OGD Induction:
-
Replace the normal culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).
-
-
Reperfusion (Optional): After the OGD period, return the cells to normal culture medium and a normoxic incubator to simulate reperfusion.
-
Assessment: Evaluate cell viability, apoptosis, and other relevant parameters.
In Vivo Model of Rheumatoid Arthritis (Collagen-Induced Arthritis)
Objective: To induce an autoimmune arthritis in rodents that mimics human rheumatoid arthritis.
Protocol:
-
Animal Model: Use susceptible strains of mice (e.g., DBA/1) or rats (e.g., Lewis).
-
Immunization:
-
Prepare an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Inject the emulsion intradermally at the base of the tail.
-
-
Booster (for mice): Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Arthritis Scoring: Monitor the animals for signs of arthritis (redness, swelling of paws) and score the severity daily.
-
Treatment: Administer this compound, Ibuprofen, or vehicle control and assess the impact on arthritis development and severity.
Figure 3: General experimental workflow for validating the mechanism of action.
Conclusion
This compound demonstrates a multi-faceted mechanism of action by activating the protective PI3K/Akt/Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway. This dual action makes it a compelling candidate for diseases with underlying oxidative stress and inflammation, such as neurodegenerative disorders and rheumatoid arthritis. While direct comparative studies are needed for a definitive assessment of its potency against alternatives like Resveratrol and Curcumin, the existing evidence strongly supports its therapeutic potential. The provided experimental protocols offer a framework for further independent validation and exploration of this compound and its derivatives in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Galloylpaeoniflorin Disposal
This document provides a comprehensive guide for the safe handling and proper disposal of Galloylpaeoniflorin, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions. While some safety data sheets (SDS) may classify it as non-hazardous, others for similar chemical structures indicate potential risks, including aquatic toxicity.[1][2] Therefore, a cautious approach is recommended.
1.1 Personal Protective Equipment (PPE)
All personnel handling this compound, whether in pure form or in solution, must wear the following standard laboratory PPE:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat is required. Safety shoes are recommended.[3]
1.2 Engineering Controls
Work with this compound powder in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood or a ventilated balance enclosure.[2]
This compound Properties and Storage
Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.
| Property | Data | Source |
| Appearance | White to beige powder | [][] |
| Molecular Formula | C₃₀H₃₂O₁₅ | [] |
| Molecular Weight | 632.57 g/mol | [] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate, Methylene Chloride.[][] | [][] |
| Boiling Point | 887.7 ± 65.0 °C at 760 mmHg | [][] |
| Density | 1.74 ± 0.1 g/cm³ | [][] |
| Storage (Solid) | Store at 2-8°C, protected from moisture and light.[] | [] |
| Storage (Stock Solution) | Store sealed, away from moisture and light. Use within 6 months at -80°C or 1 month at -20°C.[6] | [6] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. If the situation is beyond your capability to handle safely, contact your institution's Environmental Health and Safety (EHS) department.[7]
-
Clean-up (for small spills):
-
Ensure proper PPE is worn.
-
Avoid raising dust.[2]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[2]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Step-by-Step Disposal Procedures
Disposal of chemical waste is regulated, and procedures must comply with local, state, and federal laws.[8][9] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [8][9] Some compounds of this nature are very toxic to aquatic life with long-lasting effects.[1]
4.1 Waste Segregation and Collection
Proper segregation is critical to ensure safe and compliant waste management.[7] Do not mix hazardous waste with non-hazardous waste.[7]
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and chemically compatible liquid waste container.
-
Do not mix incompatible solvents.
-
If preparing solutions, it is good practice to use the original solvent container for waste collection if it is compatible.[9]
-
-
Sharps and Glassware:
-
Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
Contaminated glassware (pipettes, vials, flasks) should be emptied of any free-flowing liquid into the liquid waste stream, then collected in a designated glass waste box for hazardous materials.
-
4.2 Waste Container Labeling
Proper labeling is mandatory for regulatory compliance and safety.
-
Affix a "Hazardous Waste" label to every waste container as soon as the first drop of waste is added.[9]
-
Clearly write the full chemical name, "this compound," and list all other chemical constituents and their approximate concentrations or volumes.
-
Indicate the potential hazards (e.g., "Toxic," "Aquatic Toxin").[9]
-
Keep the container securely closed at all times, except when adding waste.[9]
4.3 Final Disposal Logistics
-
Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within or near the laboratory.
-
Waste Pickup: Contact your institution's EHS department or designated hazardous waste management service to schedule a pickup. Follow their specific procedures for transport and hand-off.
-
Documentation: Maintain accurate records of the waste generated as required by your institution.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Galloylpaeoniflorin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Galloylpaeoniflorin, including operational and disposal plans, to facilitate its proper use in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impermeable and resistant to the product. Inspect prior to use and dispose of contaminated gloves in accordance with laboratory practices. |
| Eye/Face Protection | Safety Glasses/Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be required for splash hazards. |
| Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn. For tasks with a higher risk of exposure, liquid-tight or spray-tight protective suits may be necessary. |
| Respiratory Protection | Respirator | In case of insufficient ventilation or the formation of dust/aerosols, use a NIOSH-approved respirator. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Use only in a well-ventilated area or outdoors.[2] Appropriate exhaust ventilation should be in place where dust is formed.[1][2]
-
Avoid Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Prevent contact with skin and eyes.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace.[3]
Storage:
-
Container: Keep the container tightly closed and sealed.[2]
-
Location: Store in a cool, well-ventilated, and locked-up place.[2]
-
Temperature: Recommended storage for the powder is at -20°C.[2] For stock solutions, storage at -20°C is suitable for one month, while -80°C is recommended for up to six months.[4]
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately. |
Disposal Plan
All waste materials, including unused this compound and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.[2][6] Do not allow the product to enter drains or waterways.[6]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
